Cyproterone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHUSLJJMDGTE-ZJPMUUANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022873 | |
| Record name | Cyproterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyproterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.65e-03 g/L | |
| Record name | Cyproterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2098-66-0 | |
| Record name | Cyproterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyproterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002098660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyproterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4,6-triene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPROTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61Q31EK2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyproterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cyproterone Acetate in Prostate Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17α-hydroxyprogesterone that has been a cornerstone in the management of advanced prostate cancer for decades.[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action that primarily targets the androgen receptor (AR) signaling axis, a critical driver of prostate cancer cell growth and survival.[3] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which CPA exerts its anti-cancer effects in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanisms of Action
CPA's therapeutic effect in prostate cancer is attributed to three primary pharmacological activities:
-
Antiandrogenic Activity: CPA is a potent competitive antagonist of the androgen receptor.[4][5] It directly binds to the AR, preventing the binding of endogenous androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT). This blockade inhibits the subsequent translocation of the AR to the nucleus, thereby preventing the transcription of androgen-dependent genes that promote prostate cancer cell proliferation and survival.
-
Progestogenic and Antigonadotropic Activity: CPA possesses strong progestogenic properties, acting as an agonist at the progesterone receptor (PR). This activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, resulting in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland. The reduction in LH levels, in turn, significantly decreases the testicular production of testosterone, leading to a state of chemical castration.
-
Weak Glucocorticoid Activity: At higher doses, CPA can exhibit weak partial agonist activity at the glucocorticoid receptor (GR). This activity can contribute to the suppression of adrenal androgen production through negative feedback on adrenocorticotropic hormone (ACTH) secretion.
Quantitative Data on this compound Acetate Activity
The following tables summarize key quantitative data related to the pharmacological activity of this compound acetate.
Table 1: Receptor Binding Affinity and Potency of this compound Acetate
| Parameter | Value | Cell/System | Reference |
| Androgen Receptor (AR) | |||
| IC50 | 7.1 nM | - | |
| IC50 | 23 nM | Co-transfected CV-1 cells | |
| IC50 | 24 nM | Rat prostate cytosol | |
| KD | 11.6 nM | Rat prostate cytosolic androgen receptors | |
| Relative Binding Affinity (%) | 7.8 | Human prostate tissue (vs. Metribolone) | |
| Progesterone Receptor (PR) | |||
| IC50 | 41 nM | Co-transfected CV-1 cells | |
| Glucocorticoid Receptor (GR) | |||
| IC50 | 230 nM | Co-transfected CV-1 cells |
Table 2: Effect of this compound Acetate on Hormone Levels in Men
| Dosage | Reduction in Testosterone Levels | Reduction in LH Levels | Reference |
| 5 mg/day (oral) | 52% | 33% | |
| 10 mg/day (oral) | 51-70% | 35-48% | |
| 20 mg/day (oral) | ~60% | - | |
| 100 mg/day (oral) | ~77-80% | Significant fall | |
| 300 mg/week (intramuscular) | 76% | - |
Table 3: Cytotoxicity of this compound Acetate in Cancer Cell Lines
| Cell Line | IC50 | Reference |
| Tera-1 (testicular cancer) | 0.221 mg/mL | |
| RAW 264.7 (macrophage) | 0.421 mg/mL | |
| WRL-68 (normal fetal hepatic) | 23.496 mg/mL |
Signaling Pathways Modulated by this compound Acetate
Beyond its direct effects on the AR pathway, CPA has been shown to modulate other signaling cascades in prostate cancer cells.
Androgen Receptor Signaling Pathway
The primary mechanism of CPA is the blockade of the AR signaling pathway.
Caption: CPA competitively inhibits androgen binding to the AR, preventing its activation and nuclear translocation.
Hypothalamic-Pituitary-Gonadal Axis Regulation
CPA's progestogenic activity centrally suppresses testosterone production.
Caption: CPA's progestogenic effect provides negative feedback on the HPG axis, reducing testosterone.
Induction of Apoptosis via Death Receptor 5 (DR5)
Recent studies have shown that CPA can enhance apoptosis in androgen-independent prostate cancer cells by upregulating Death Receptor 5 (DR5).
Caption: CPA induces ER stress, leading to CHOP-mediated upregulation of DR5 and enhanced TRAIL-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of CPA.
Androgen Receptor Binding Assay
This assay is used to determine the binding affinity of CPA to the androgen receptor.
Caption: Workflow for a competitive androgen receptor binding assay to determine the IC50 of CPA.
Methodology Details:
-
Receptor Source: Cytosolic fraction from rat prostate tissue or a recombinant human androgen receptor.
-
Radioligand: Typically [3H]-dihydrotestosterone ([3H]DHT) or [3H]-methyltrienolone (R1881).
-
Competitor: Unlabeled this compound acetate at various concentrations.
-
Incubation: The receptor source, radioligand, and competitor are incubated together to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Methods such as dextran-coated charcoal, hydroxylapatite precipitation, or size-exclusion chromatography are used to separate the receptor-ligand complexes from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of CPA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay
These assays are employed to assess the effect of CPA on the growth of prostate cancer cells.
Caption: General workflow for assessing the effect of CPA on prostate cancer cell proliferation.
Methodology Details:
-
Cell Lines: Androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU-145) human prostate cancer cell lines are commonly used.
-
Treatment: Cells are treated with a range of concentrations of CPA.
-
Assay Methods:
-
Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.
-
DNA Synthesis Assays (BrdU incorporation): This method measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are typically expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of CPA that inhibits cell growth by 50%) is calculated.
Gene Expression Analysis
To understand the molecular changes induced by CPA, gene expression analysis is performed.
Methodology Details:
-
Cell Treatment: Prostate cancer cells are treated with CPA or a vehicle control.
-
RNA Extraction: Total RNA is isolated from the cells.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific target genes (e.g., PSA, TMPRSS2, DR5) relative to a housekeeping gene.
-
Microarray or RNA-Sequencing (RNA-Seq): These high-throughput methods can be used to analyze the expression of thousands of genes simultaneously, providing a global view of the transcriptional changes induced by CPA.
-
Data Analysis: Changes in gene expression are quantified and statistically analyzed to identify significantly up- or down-regulated genes and pathways.
Conclusion
This compound acetate remains a clinically relevant therapeutic agent for prostate cancer due to its robust and multi-pronged mechanism of action. Its ability to both directly antagonize the androgen receptor and centrally suppress androgen production provides a comprehensive blockade of the androgen signaling pathway. Furthermore, emerging evidence of its ability to modulate other signaling pathways, such as the induction of apoptosis via DR5 upregulation, highlights the complexity of its anti-cancer effects. This in-depth technical guide provides a foundation for researchers and drug development professionals to further investigate and build upon the therapeutic potential of CPA and to inform the development of novel and more effective treatments for prostate cancer.
References
- 1. grokipedia.com [grokipedia.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
Elucidating the Molecular Pathway of Cyproterone's Antiandrogenic Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic derivative of 17α-hydroxyprogesterone that exhibits potent antiandrogenic and progestogenic activity.[1][2] It is a cornerstone in the therapeutic management of various androgen-dependent conditions, including prostate cancer, hirsutism, severe acne, and as a component of feminizing hormone therapy.[1][2] The clinical efficacy of CPA is rooted in its multifaceted molecular mechanism of action, which involves both direct and indirect pathways to curtail androgen signaling. This technical guide provides a comprehensive elucidation of these molecular pathways, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development in this domain.
Core Molecular Pathways of this compound Acetate
The antiandrogenic effects of this compound acetate are primarily mediated through two synergistic mechanisms: competitive antagonism of the androgen receptor and suppression of androgen biosynthesis via its progestational and weak glucocorticoid activities.
Competitive Androgen Receptor Antagonism
At the cellular level, CPA functions as a potent competitive antagonist of the androgen receptor (AR).[3] It directly competes with endogenous androgens, such as testosterone and its more active metabolite dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR located in the cytoplasm. Upon binding, CPA induces a conformational state in the AR that is unfavorable for the dissociation of heat shock proteins (HSPs), subsequent dimerization, and translocation into the nucleus. This effectively prevents the AR from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes responsible for the development and maintenance of male secondary sexual characteristics and prostate cell growth. While predominantly an antagonist, it is noteworthy that at very high concentrations, CPA may exhibit weak partial agonist activity.
Progestogenic Activity and Antigonadotropic Effects
CPA is also a highly potent progestin, exhibiting strong agonist activity at the progesterone receptor (PR). This progestogenic action is central to its indirect antiandrogenic effects. By activating PRs in the hypothalamus and pituitary gland, CPA exerts a strong negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a significant reduction in the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, a diminished secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. The reduction in circulating LH levels leads to decreased testosterone synthesis by the Leydig cells of the testes. This suppression of gonadal androgen production complements its direct receptor blockade, resulting in a more profound overall antiandrogenic state.
Weak Glucocorticoid Activity and Inhibition of Steroidogenesis
At therapeutic doses, CPA can also interact with the glucocorticoid receptor (GR), acting as a weak partial agonist. This activity can contribute to the suppression of adrenocorticotropic hormone (ACTH) secretion from the pituitary, which in turn reduces the production of adrenal androgens such as dehydroepiandrosterone sulfate (DHEA-S). Furthermore, in vitro studies have demonstrated that CPA can directly inhibit key enzymes in the adrenal steroidogenesis pathway, including 21-hydroxylase and the 3β-hydroxysteroid dehydrogenase-Δ4,5-isomerase complex, leading to a decrease in cortisol and an increase in adrenal androgen precursors.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative parameters that define the antiandrogenic and hormonal effects of this compound acetate.
Table 1: Receptor Binding and Activity of this compound Acetate
| Parameter | Receptor | Value | Species Context |
| IC50 | Androgen Receptor | 7.1 nM | Human |
| IC50 | Androgen Receptor | 24 nM | Rat Prostate Cytosol |
| Kd | Androgen Receptor | 11.6 nM | Rat Cytosolic Receptors |
| EC50 (Partial Agonist) | Androgen Receptor | 4.0 µM | Human |
Table 2: Effect of this compound Acetate on Endogenous Hormone Levels in Males
| Dosage | Duration of Treatment | Hormonal Effect | Reference(s) |
| 5-10 mg/day (oral) | Not specified | Testosterone levels decreased by 50-70% | |
| 100 mg/day (oral) | 21-31 days | Serum testosterone fell to subnormal levels within 7 days; LH and FSH levels also decreased. | |
| 100 mg/day (oral) | Not specified | Testosterone levels decreased by approximately 77%. | |
| 100-150 mg/day (oral) | 3 months | Significant fall in plasma testosterone (p < 0.02) and impaired LH response to GnRH (p < 0.05). | |
| 300 mg/week (intramuscular) | Not specified | Testosterone levels decreased by approximately 76%. |
Key Experimental Protocols
This section details the methodologies for pivotal experiments utilized in the characterization of antiandrogenic compounds like this compound acetate.
Androgen Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials & Reagents:
-
AR Source: Cytosolic fraction from rat ventral prostate or recombinant human AR protein.
-
Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Assay Buffer: Tris-HCl buffer containing EDTA, glycerol, and a reducing agent like dithiothreitol (DTT).
-
Test Compound: this compound acetate, serially diluted.
-
Non-specific Binding Control: A high concentration of unlabeled dihydrotestosterone (DHT).
-
Separation Medium: Dextran-coated charcoal suspension or hydroxylapatite slurry.
-
Scintillation Fluid and Counter.
Procedure:
-
A constant amount of AR preparation and [³H]-R1881 are incubated with increasing concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed for total binding (AR + [³H]-R1881) and non-specific binding (AR + [³H]-R1881 + excess unlabeled DHT).
-
The mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
The separation medium is added to adsorb the unbound radioligand.
-
Following centrifugation, the radioactivity in the supernatant (representing the bound ligand) is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Androgen-Responsive Reporter Gene Assay
This cell-based assay assesses the functional consequence of AR binding by measuring the transactivation of a reporter gene.
Materials & Reagents:
-
Cell Line: A human cell line that does not endogenously express AR (e.g., PC-3 or HEK293T).
-
Expression Vector: A plasmid encoding the full-length human androgen receptor.
-
Reporter Vector: A plasmid containing a promoter with multiple androgen response elements (AREs) driving the expression of a reporter gene (e.g., firefly luciferase).
-
Internal Control Vector: A plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection Reagent.
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Test Compounds: this compound acetate, a reference agonist (DHT), and a reference antagonist (e.g., bicalutamide).
-
Luciferase Assay Reagents and a Luminometer.
Procedure:
-
Cells are co-transfected with the AR expression vector, the ARE reporter vector, and the internal control vector.
-
After an incubation period to allow for protein expression, the cells are treated with the test compound.
-
To assess antagonistic activity, cells are co-treated with a fixed concentration of DHT (typically EC50 or EC80) and increasing concentrations of the test compound.
-
Following a 24-48 hour incubation, cells are lysed, and the luciferase activities of both reporters are measured.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
For antagonistic activity, the percentage inhibition of DHT-induced luciferase expression is plotted against the log concentration of the test compound to calculate the IC50 value.
Hershberger Bioassay
This in vivo assay is the gold standard for assessing the androgenic and antiandrogenic properties of a chemical, based on the OECD Test Guideline 441.
Animal Model:
-
Peripubertal, castrated male rats.
Procedure:
-
Animals are castrated to remove the endogenous source of androgens.
-
After a post-operative recovery period, animals are randomly assigned to treatment groups.
-
For Antiandrogenicity: Animals are treated daily for 10 consecutive days with a reference androgen (e.g., testosterone propionate, TP) to stimulate the growth of androgen-dependent tissues, along with the test compound at various dose levels. Control groups receive TP only or the vehicle.
-
Approximately 24 hours after the final dose, animals are euthanized, and five androgen-dependent tissues are dissected and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.
-
A statistically significant reduction in the weight of at least two of these five tissues in the test compound groups compared to the TP-only group is indicative of antiandrogenic activity.
Visualized Molecular Pathways and Workflows
The Dual Antiandrogenic Mechanism of this compound Acetate
Caption: Dual systemic and cellular antiandrogenic mechanisms of CPA.
Workflow for an Androgen-Responsive Reporter Gene Assay
Caption: Workflow for assessing antiandrogenic activity via a reporter gene assay.
Conclusion
The antiandrogenic properties of this compound acetate are the result of a robust, dual-action molecular pathway that combines direct, competitive antagonism at the androgen receptor with an indirect, systemic suppression of androgen biosynthesis. This comprehensive mechanism underscores its therapeutic utility in a range of androgen-dependent pathologies. The experimental protocols detailed herein provide a standardized framework for the continued investigation of antiandrogenic compounds, facilitating the discovery and development of next-generation endocrine therapies. A profound understanding of these molecular underpinnings is critical for optimizing clinical applications, predicting therapeutic outcomes, and innovating within the field of androgen-targeted drug development.
References
- 1. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
The Impact of Cyproterone on Androgen Receptor Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin that has been extensively utilized in the management of androgen-dependent conditions. Its therapeutic efficacy is primarily attributed to its multifaceted impact on the androgen receptor (AR) signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates AR activity. It consolidates quantitative data on its binding affinity and inhibitory concentrations, details key experimental protocols for assessing its effects, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of various physiological and pathophysiological processes, including prostate cancer.[1][2] Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the AR, leading to a cascade of events including nuclear translocation, dimerization, and the regulation of target gene expression.[2][3] this compound acetate is a well-established AR antagonist that disrupts this signaling pathway at multiple levels.[4] This document serves as a technical resource, elucidating the intricate interactions between this compound and the AR signaling network.
Mechanism of Action of this compound
This compound's primary mechanism of action is as a competitive antagonist of the androgen receptor. It directly competes with endogenous androgens like testosterone and DHT for binding to the ligand-binding domain of the AR. This competitive inhibition prevents or reduces the conformational changes in the AR that are necessary for its activation.
Beyond direct antagonism, this compound acetate also exhibits progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of luteinizing hormone (LH), which in turn decreases the testicular production of testosterone. Therefore, CPA exerts its anti-androgenic effects through a dual mechanism: blocking AR at the cellular level and reducing the systemic levels of androgens.
Impact on AR Nuclear Translocation
A key step in AR signaling is its translocation from the cytoplasm to the nucleus upon ligand binding. Studies have shown that this compound acetate can inhibit the nuclear translocation of the androgen receptor. While some research indicates that CPA-bound AR complex can still translocate to the nucleus, it appears to do so less efficiently than when bound by an agonist. This impaired nuclear import further contributes to the suppression of androgen-mediated gene transcription.
Modulation of AR-Regulated Gene Expression
By preventing the proper activation and nuclear function of the AR, this compound effectively inhibits the transcription of androgen-responsive genes. A prime example is the prostate-specific antigen (PSA) gene, a well-known AR target. Treatment with this compound leads to a significant reduction in PSA expression, which is a key clinical marker in the management of prostate cancer.
Quantitative Data on this compound-AR Interaction
The following tables summarize key quantitative parameters that define the interaction of this compound and this compound acetate with the androgen receptor.
| Parameter | Value | Compound | Assay Conditions | Source |
| IC50 | 7.1 nM | This compound Acetate | Androgen Receptor (AR) Antagonist Assay | |
| EC50 | 4.0 µM | This compound Acetate | Agonistic activity for the AR at high concentrations | |
| KD | 11.6 nM | This compound Acetate | Binding to cytosolic androgen receptors in a cell-free system | |
| IC50 | 24 nM | This compound Acetate | Inhibition of [3H]R1881 binding to rat prostate cytosol AR |
Table 1: In Vitro Binding and Activity of this compound Acetate on the Androgen Receptor.
| Parameter | Dosage | Effect | Study Population | Source |
| Testosterone Suppression | 5 mg/day | ~52% decrease in testosterone levels | Men | |
| Testosterone Suppression | 10 mg/day | ~51-70% decrease in testosterone levels | Men | |
| Androgen Suppression | 10-20 mg/day | ~60% decrease in androgen levels | Men | |
| PSA Decrease | 28-day course | Significant decrease from baseline | Patients with prostate cancer |
Table 2: In Vivo Effects of this compound Acetate on Androgen and PSA Levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's impact on AR signaling.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
-
Materials:
-
Purified androgen receptor or cell lysate containing AR (e.g., from rat prostate cytosol).
-
Radiolabeled androgen (e.g., [3H]R1881 or [3H]DHT).
-
Test compound (this compound Acetate).
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare a series of dilutions of the test compound (this compound acetate).
-
Incubate the AR preparation with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of the test compound.
-
After incubation to reach equilibrium, separate the bound from the unbound radioligand (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
-
AR-Dependent Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
-
Materials:
-
A suitable mammalian cell line (e.g., COS-7, T47D, or LNCaP).
-
An expression vector for the human androgen receptor (if the cell line does not endogenously express it).
-
A reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive promoter (e.g., MMTV promoter with AREs).
-
A transfection reagent.
-
Test compound (this compound Acetate) and an AR agonist (e.g., DHT).
-
Luminometer or appropriate detection instrument.
-
-
Protocol:
-
Co-transfect the cells with the AR expression vector (if needed) and the reporter plasmid.
-
After transfection, treat the cells with the AR agonist (e.g., DHT) alone or in combination with various concentrations of the test compound (this compound acetate).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
The antagonistic activity of this compound is determined by its ability to inhibit the agonist-induced reporter gene expression.
-
AR Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the subcellular localization of the androgen receptor in response to different treatments.
-
Materials:
-
Cells expressing AR (e.g., myotubes or prostate cancer cells).
-
Testosterone or another AR agonist.
-
This compound.
-
Primary antibody against the androgen receptor.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Protocol:
-
Culture cells on coverslips.
-
Treat the cells with vehicle (control), an AR agonist (e.g., testosterone), this compound alone, or a combination of the agonist and this compound for various time points.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against AR.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain.
-
Visualize the subcellular localization of the AR using a fluorescence microscope. Nuclear translocation is observed as an increase in fluorescence in the nucleus compared to the cytoplasm.
-
Visualizing the Impact of this compound
The following diagrams illustrate the androgen receptor signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow.
References
- 1. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Progestogenic and Glucocorticoid Activity of Cyproterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17-hydroxyprogesterone that is clinically utilized for its potent antiandrogenic and progestogenic properties.[1][2] It is employed in the management of androgen-dependent conditions such as prostate cancer, hirsutism, acne, and as a component of feminizing hormone therapy.[1][3] Beyond its primary mechanisms of action, CPA also exhibits a notable, albeit weaker, interaction with the glucocorticoid receptor (GR), contributing to a complex pharmacological profile.[4] This technical guide provides a comprehensive investigation into the progestogenic and glucocorticoid activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development.
Progestogenic Activity of this compound Acetate
This compound acetate is a highly potent progestogen, a property that underpins its antigonadotropic effects. By activating the progesterone receptor (PR), CPA mimics the effects of progesterone, leading to a negative feedback on the hypothalamic-pituitary-gonadal axis. This results in suppressed secretion of luteinizing hormone (LH), which in turn diminishes the production of testicular androgens.
Quantitative Analysis of Progestogenic Activity
The progestogenic potency of CPA has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data related to its interaction with the progesterone receptor.
| Parameter | Ligand | Value | Species/System | Reference |
| Binding Affinity (Kd) | ³H-Cyproterone Acetate | 5.2 x 10⁻⁹ M | Human Uterine PgR | |
| ³H-Progesterone | 6.0 x 10⁻⁹ M | Human Uterine PgR | ||
| ³H-R5020 | 1.2 x 10⁻⁹ M | Human Uterine PgR | ||
| Association Rate Constant (k₁) | ³H-Cyproterone Acetate | 4.0 x 10⁴ M⁻¹sec⁻¹ | Human Uterine PgR | |
| ³H-Progesterone | 4.5 x 10⁴ M⁻¹sec⁻¹ | Human Uterine PgR | ||
| ³H-R5020 | 7.8 x 10³ M⁻¹sec⁻¹ | Human Uterine PgR | ||
| Dissociation Rate Constant (k₋₁) | ³H-Cyproterone Acetate | 17.8 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | |
| ³H-Progesterone | 21.3 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | ||
| ³H-R5020 | 3.6 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | ||
| Relative Potency | This compound Acetate | ~1,000x Progesterone | Animal Bioassays | |
| This compound Acetate | ~12x Medroxyprogesterone Acetate | Animal Bioassays | ||
| This compound Acetate | ~3x Chlormadinone Acetate | Animal Bioassays |
Progesterone Receptor Signaling Pathway
The canonical signaling pathway for the progesterone receptor involves ligand-dependent transcription factor activity. The following diagram illustrates this process.
Glucocorticoid Activity of this compound Acetate
This compound acetate also exhibits weak partial glucocorticoid activity, particularly at higher doses. This off-target effect is primarily mediated through its binding to the glucocorticoid receptor (GR). While generally considered a weak effect in humans compared to animal models, it can be clinically relevant, especially with long-term, high-dose therapy, and may contribute to adrenal suppression.
Quantitative Analysis of Glucocorticoid Activity
The interaction of CPA with the glucocorticoid receptor has been characterized as competitive antagonism of dexamethasone without intrinsic transactivating properties in certain cell types. The following table summarizes the quantitative data available for the glucocorticoid activity of CPA.
| Parameter | Ligand | Value | Species/System | Reference |
| Binding Affinity (Kd) | This compound Acetate | 15-70 nM | Glucocorticoid Receptor | |
| RU486 (Mifepristone) | 15-70 nM | Glucocorticoid Receptor | ||
| Inhibition Constant (Ki) | This compound Acetate | 10-30 nM | Rat Hepatocytes (vs. Dexamethasone) | |
| RU486 (Mifepristone) | 10-30 nM | Rat Hepatocytes (vs. Dexamethasone) | ||
| Relative Potency | This compound Acetate | ~1/5th Prednisone | Mice (Spleen Weight Decrease) |
Glucocorticoid Receptor Signaling Pathway
Similar to the progesterone receptor, the glucocorticoid receptor is a ligand-activated transcription factor. The signaling cascade is depicted in the diagram below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the progestogenic and glucocorticoid activities of this compound.
Receptor Binding Assays
Objective: To determine the binding affinity (Kd) of this compound acetate for the progesterone and glucocorticoid receptors.
Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., ³H-R5020 for PR, ³H-dexamethasone for GR) competes with unlabeled this compound acetate for binding to the receptor. The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.
Workflow Diagram:
Detailed Methodology:
-
Receptor Source Preparation:
-
For human uterine progesterone receptors, tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is then centrifuged to obtain a cytosolic fraction containing the receptors.
-
For glucocorticoid receptors, cultured cells (e.g., COS-1) can be used. Cells are lysed, and the cytosolic fraction is collected.
-
-
Binding Reaction:
-
A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound acetate.
-
A parallel set of incubations is performed with a large excess of unlabeled ligand to determine non-specific binding.
-
Incubation is typically carried out at 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The dextran-coated charcoal method is commonly used. The charcoal adsorbs the free radiolabeled ligand, while the receptor-bound ligand remains in the supernatant after centrifugation.
-
Alternatively, vacuum filtration through glass fiber filters can be used to separate the receptor-ligand complexes.
-
-
Quantification and Analysis:
-
The radioactivity in the supernatant (or on the filter) is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using software such as Prism to determine the IC50 value. The Ki and Kd can be calculated using the Cheng-Prusoff equation.
-
In Vitro Transactivation Assays
Objective: To assess the ability of this compound acetate to activate or inhibit gene transcription mediated by the progesterone and glucocorticoid receptors.
Principle: A reporter gene (e.g., luciferase) under the control of a promoter containing specific hormone response elements (PREs or GREs) is transfected into a suitable cell line. The cells are then treated with the test compound, and the expression of the reporter gene is measured as an indicator of receptor activation.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., osteosarcoma cells, rat hepatocytes) is cultured in appropriate media.
-
Cells are co-transfected with an expression vector for the human progesterone or glucocorticoid receptor and a reporter plasmid containing multiple copies of the corresponding response element upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, cells are treated with varying concentrations of this compound acetate.
-
To assess agonist activity, cells are treated with this compound acetate alone.
-
To assess antagonist activity, cells are co-treated with a known receptor agonist (e.g., progesterone for PR, dexamethasone for GR) and varying concentrations of this compound acetate.
-
-
Reporter Gene Assay:
-
Following an incubation period (typically 24-48 hours), cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) in the cell lysate is measured using a luminometer.
-
The activity of the control reporter is also measured for normalization of transfection efficiency.
-
-
Data Analysis:
-
The normalized reporter activity is plotted against the concentration of this compound acetate.
-
For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is determined.
-
For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is determined.
-
Conclusion
This compound acetate demonstrates a dual activity profile, acting as a highly potent progestogen and a weak glucocorticoid antagonist. Its strong affinity for the progesterone receptor is fundamental to its therapeutic efficacy as an antiandrogen through the suppression of gonadotropin release. The interaction with the glucocorticoid receptor, although weaker, is a crucial aspect of its pharmacological profile that warrants consideration, particularly in the context of long-term and high-dose therapeutic regimens. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the complex endocrine effects of this compound and other steroidal compounds. This in-depth understanding is paramount for the optimization of existing therapies and the development of novel, more selective therapeutic agents.
References
The Preclinical Pharmacodynamics of Cyproterone Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17α-hydroxyprogesterone with potent antiandrogenic, progestogenic, and weak glucocorticoid properties.[1] Its primary mechanism of action involves the competitive antagonism of the androgen receptor (AR), thereby inhibiting the physiological effects of androgens like testosterone and dihydrotestosterone (DHT).[2][3] Additionally, its progestogenic activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the secretion of gonadotropins and consequently reducing testicular androgen production.[4][5] This dual action of peripheral androgen receptor blockade and central suppression of androgen synthesis makes CPA a compound of significant interest in preclinical and clinical research. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound acetate, focusing on its core mechanisms of action, supported by quantitative data from various preclinical models, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Antiandrogenic Activity
The hallmark of this compound acetate's pharmacological profile is its potent antiandrogenic activity. This is primarily achieved through competitive inhibition of the androgen receptor. In preclinical studies, CPA has been shown to be one of the most potent steroidal antiandrogens.
Receptor Binding Affinity
The affinity of this compound acetate for the androgen receptor has been quantified in several preclinical studies. In a cell-free system using rat prostate cytosolic androgen receptors, CPA binds with high affinity.
Table 1: Androgen Receptor Binding Affinity of this compound Acetate
| Ligand | Kd (nM) | IC50 (nM) | Experimental System | Reference |
| This compound Acetate | 11.6 | 24 | Rat prostate cytosol | |
| Dihydrotestosterone (DHT) | - | 3 | Rat prostate cytosol |
In Vivo Antiandrogenic Effects
The in vivo antiandrogenic activity of CPA is classically evaluated using the Hershberger assay in castrated male rats. This assay measures the ability of a compound to inhibit the trophic effects of exogenous testosterone on androgen-dependent tissues.
Table 2: In Vivo Antiandrogenic Effects of this compound Acetate in the Hershberger Assay
| Animal Model | CPA Dose | Co-administered Androgen | Effect | Reference |
| Castrated male rats | Not specified | Testosterone propionate | Reduction in weights of ventral prostate, seminal vesicles, levator ani plus bulbocavernosus muscles, Cowper's glands, and glans penis. | |
| Gonadally intact male rats | 25 mg/kg/day | Endogenous testosterone | Complete regression of prostate gland growth. |
Experimental Protocol: The Hershberger Bioassay
The Hershberger bioassay is a standardized method to assess the androgenic and antiandrogenic properties of a substance.
Objective: To determine the antiandrogenic activity of a test compound by measuring its ability to inhibit the growth of androgen-dependent tissues in the presence of a potent androgen.
Experimental Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically castrated around postnatal day 42.
Methodology:
-
Animal Preparation: Male rats are castrated and allowed a recovery period of at least seven days to ensure the regression of androgen-dependent tissues due to the absence of endogenous androgens.
-
Dosing: The animals are treated for 10 consecutive days.
-
A reference androgen, typically testosterone propionate (TP), is administered subcutaneously at a constant daily dose.
-
The test compound (this compound Acetate) is co-administered, usually via oral gavage or subcutaneous injection, at various dose levels.
-
Control groups include a vehicle control (castrated rats receiving only the vehicle), a positive androgen control (castrated rats receiving TP only), and a positive antiandrogen control (castrated rats receiving TP and a known antiandrogen like flutamide).
-
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and their fluids)
-
Levator ani and bulbocavernosus muscles
-
Glans penis
-
Cowper's glands (bulbourethral glands)
-
-
Data Analysis: The weights of the androgen-dependent tissues from the groups treated with CPA and TP are compared to the group treated with TP alone. A statistically significant decrease in the weight of two or more of these tissues indicates antiandrogenic activity.
Signaling Pathway: Androgen Receptor Inhibition
This compound acetate competitively binds to the androgen receptor in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of androgen-responsive genes.
References
- 1. Effects of this compound acetate on experimentally induced canine prostatic hyperplasia. A morphological and histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound acetate on glucocorticoid secretion in patients treated for hirsutism [pubmed.ncbi.nlm.nih.gov]
- 4. Double-Blind, Placebo-Controlled Trial of this compound Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acetate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Cyproterone's Impact on Steroidogenesis and Hormone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproterone acetate (CPA), a synthetic steroidal derivative of 17-hydroxyprogesterone, is a potent antiandrogen and progestin with a multifaceted mechanism of action that extends to the direct modulation of steroid hormone synthesis. This technical guide provides an in-depth analysis of the effects of this compound on steroidogenesis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
This compound acetate is primarily recognized for its dual action as a competitive antagonist of the androgen receptor and as a potent progestin.[1] Its progestational activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces gonadal testosterone production.[2][3][4] Beyond these well-established mechanisms, CPA directly inhibits several key enzymes within the steroidogenesis pathway, primarily in the adrenal glands. This direct enzymatic inhibition contributes significantly to its overall antiandrogenic and glucocorticoid-modulating effects.[5]
Mechanism of Action on Steroidogenesis
CPA's primary impact on steroidogenesis involves the inhibition of two critical enzymes: 21-hydroxylase (CYP21A2) and 3β-hydroxysteroid dehydrogenase (HSD3B2).
-
Inhibition of 21-hydroxylase (CYP21A2): By blocking this enzyme, CPA hinders the conversion of 17-hydroxyprogesterone to 11-deoxycortisol and progesterone to deoxycorticosterone. This leads to a decrease in the production of cortisol and aldosterone. The accumulation of precursors, such as 17-hydroxyprogesterone, is a hallmark of this inhibition.
-
Inhibition of 3β-hydroxysteroid dehydrogenase (HSD3B2): CPA also inhibits HSD3B2, which is responsible for converting pregnenolone to progesterone, 17-hydroxypregnenolone to 17-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. Studies suggest that the primary site of CPA's action on steroidogenesis is at the level of 3β-HSD, with the inhibition of 21-hydroxylase being a secondary effect. The mode of inhibition of the 3β-HSD enzyme complex has been described as uncompetitive.
The combined effect of inhibiting these two enzymes is a significant disruption of the normal steroid synthesis cascade, leading to reduced levels of glucocorticoids, mineralocorticoids, and androgens.
Quantitative Data on the Inhibition of Steroidogenesis
The following tables summarize the quantitative data on the effects of this compound acetate on steroidogenesis from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Steroidogenesis by this compound Acetate
| Parameter | Enzyme/Process | Cell Type/System | Concentration/IC50 | Observed Effect | Reference(s) |
| IC50 | ACTH-stimulated cortisol production | Dispersed guinea-pig adrenal cells | 4.6 x 10⁻⁶ M (4.6 µM) | 50% inhibition of cortisol production. | |
| Inhibition | 21-hydroxylase | Isolated guinea-pig adrenal cells | 2 µg/mL | Sharp drop in cortisol, aldosterone, and 11-deoxycortisol; increase in 17-hydroxyprogesterone, Δ4-androstenedione, and DHEA. | |
| Inhibition | 3β-hydroxysteroid dehydrogenase | Isolated guinea-pig adrenal cells | > 2 µg/mL | Sudden increase in DHEA and a relative decrease in 17-hydroxyprogesterone and Δ4-androstenedione. | |
| Inhibition | 3β-hydroxysteroid dehydrogenase | Rat adrenal homogenates | Not specified | Inhibition of the 3β-hydroxysteroid dehydrogenase-5-ene,4-ene-isomerase complex with pregnenolone and DHEA as substrates. |
Table 2: In Vivo Effects of this compound Acetate on Hormone Levels
| Species | Dosage | Duration | Measured Hormone(s) | Result | Reference(s) |
| Male Wistar Rats | 2 or 6 mg/day | 3 weeks | Plasma corticosterone | Significantly less than untreated animals (p < 0.001). | |
| Male Wistar Rats | 1.7 or 5.1 mg/day (this compound) | 3 weeks | Plasma corticosterone | Only the higher dose reduced plasma corticosterone (p < 0.001). | |
| Children with precocious puberty | 68 to 175 mg/m²/day | 2 to 79 months | Mean basal plasma cortisol | Fell from 11.2 ± 4.6 µg/dl to 7.2 ± 4.1 µg/dl (p < 0.02). | |
| Children with precocious puberty | 68 to 175 mg/m²/day | 2 to 79 months | Insulin-induced hypoglycemia cortisol peak | Fell from 21.6 ± 5.5 µg/dl to 16.7 ± 6.8 µg/dl (p < 0.05). | |
| Healthy Men | 20 mg/day | 3 weeks | Plasma LH, FSH, Testosterone, DHT, 17-OH Progesterone, Androstenedione | Significant suppression of all hormones. |
Experimental Protocols
In Vitro Steroidogenesis Assay using Dispersed Adrenal Cells
This protocol is based on methodologies used to study the effects of CPA on guinea-pig adrenal cells.
-
Adrenal Gland Preparation: Guinea pig adrenal glands are removed, decapsulated, and minced.
-
Cell Dispersion: The minced tissue is incubated with collagenase and DNase in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose) to disperse the cells.
-
Cell Culture: The dispersed cells are filtered, washed, and resuspended in fresh buffer.
-
Incubation with CPA: The adrenal cells are incubated with varying concentrations of this compound acetate. A stimulant, such as ACTH (1-24), is added to stimulate steroidogenesis.
-
Hormone Measurement: After the incubation period, the supernatant is collected, and the concentrations of various steroids (e.g., cortisol, aldosterone, 11-deoxycortisol, 17-hydroxyprogesterone, androstenedione, DHEA) are measured using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
H295R Cell Line Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for studying the effects of chemicals on steroidogenesis, as it expresses all the key enzymes required for steroid hormone production.
-
Cell Culture: H295R cells are cultured in a suitable medium (e.g., a 1:1 mixture of DMEM and Ham's F-12 Nutrient Mixture) supplemented with serum and other necessary components. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Cells are seeded in multi-well plates (e.g., 24-well plates) and allowed to acclimate for 24 hours.
-
Exposure to CPA: The culture medium is replaced with fresh medium containing various concentrations of this compound acetate. A solvent control (e.g., DMSO) and positive controls (known inducers and inhibitors of steroidogenesis) are included.
-
Incubation: The cells are exposed to the test substance for a defined period, typically 48 hours.
-
Sample Collection: After incubation, the culture medium is collected for hormone analysis. Cell viability is assessed using a suitable assay (e.g., MTT assay).
-
Hormone Analysis: The concentrations of steroid hormones (e.g., testosterone, estradiol, progesterone) in the collected medium are quantified using methods such as ELISA, RIA, or LC-MS/MS.
Visualization of Pathways and Workflows
Steroidogenesis Pathway
Caption: Simplified overview of the human steroidogenesis pathway.
Mechanism of this compound Acetate's Effect on Steroidogenesis
Caption: Dual action of this compound Acetate on steroidogenesis.
Experimental Workflow for In Vitro Steroidogenesis Assay
Caption: Workflow for assessing steroidogenesis inhibition in H295R cells.
Conclusion
This compound acetate exerts a significant and complex influence on the steroidogenic pathway. Its primary mechanisms of action include the well-documented antigonadotropic effects mediated by its progestogenic activity, and, importantly, the direct inhibition of key steroidogenic enzymes, most notably 21-hydroxylase and 3β-hydroxysteroid dehydrogenase. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the intricate interactions of this compound with hormone synthesis. For researchers and drug development professionals, a thorough comprehension of these mechanisms is crucial for the rational design of new therapeutic agents and for optimizing the clinical application of existing drugs that target the endocrine system. The use of standardized in vitro models, such as the H295R cell line, coupled with precise analytical techniques like LC-MS/MS, will continue to be invaluable in elucidating the nuanced effects of compounds like this compound acetate on steroidogenesis.
References
- 1. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hunt for a selective 17,20 lyase inhibitor; learning lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of this compound acetate (CPA) on gonadal and adrenal function in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the site of action of the anti-adrenal steroidogenic effect of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Cyproterone Binding to the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between Cyproterone, a potent antiandrogen, and the Androgen Receptor (AR), a critical target in prostate cancer therapy and other androgen-dependent conditions. This document details the quantitative binding characteristics, structural basis of antagonism, and the experimental methodologies used to elucidate these interactions.
Introduction: The Androgen Receptor and this compound
The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[1] Upon binding to endogenous androgens like testosterone and dihydrotestosterone (DHT), the AR regulates gene expression that is fundamental for the development and maintenance of male sexual characteristics.[1] Dysregulation of the AR signaling pathway is a key driver in the progression of prostate cancer.[2][3]
This compound Acetate (CPA) is a synthetic steroidal antiandrogen and progestogen used in the treatment of prostate cancer, hirsutism, and acne.[4] Its therapeutic effect is primarily derived from its ability to antagonize the action of androgens by directly competing for the ligand-binding site on the AR. Understanding the precise mechanism and structural details of this interaction is paramount for the rational design of new and more effective AR inhibitors.
Mechanism of Action and Signaling Pathway Inhibition
This compound Acetate functions through a multi-faceted mechanism. Its primary mode of action is as a competitive antagonist at the androgen receptor. By binding to the AR's ligand-binding domain (LBD), CPA prevents the binding of endogenous androgens like DHT, thereby inhibiting the downstream signaling cascade. Additionally, due to its progestogenic activity, CPA exerts a negative feedback effect on the hypothalamus and pituitary gland, which suppresses the release of luteinizing hormone (LH) and subsequently reduces testosterone production.
The classical androgen receptor signaling pathway is initiated by the binding of an agonist (e.g., DHT) to the AR in the cytoplasm, which is in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival. CPA binding competitively blocks the initial step of this pathway.
Quantitative Binding Analysis
The affinity of this compound Acetate for the androgen receptor has been quantified through various in vitro binding assays. The data highlights its high-affinity interaction with the receptor, underpinning its potency as an antagonist.
| Parameter | Value | Species/System | Reference |
| Kd | 11.6 nM | Rat (Cytosolic AR) | |
| IC50 | 7.1 nM | Co-transfected CV-1 cells (hAR) | |
| IC50 | 24 nM | Rat (Prostate Cytosol AR) | |
| IC50 | 4.4 nM | Hamster (Prostate AR) | |
| EC50 | 4.0 µM | Co-transfected CV-1 cells (hAR) | |
| Kd (Dissociation Constant): A measure of binding affinity; lower values indicate stronger binding. | |||
| IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of the target's activity. | |||
| EC50 (Half Maximal Effective Concentration): The concentration at which CPA exhibits partial agonist activity at high concentrations. |
Structural Insights from X-ray Crystallography
The structural basis for CPA's interaction with the AR has been elucidated by X-ray crystallography. A study of the human AR ligand-binding domain (LBD) of the T877A mutant in complex with CPA revealed critical conformational changes induced by the antagonist.
The crystal structure, solved at 1.8 Å resolution, demonstrates that the bulky 17α-acetate group of CPA is incompatible with the binding pocket conformation typically observed for steroidal agonists. To accommodate this bulk, the side chain of residue Leu-701 is displaced. This movement results in a partial unfolding of the C-terminal end of helix 11 and a significant rearrangement of the loop between helices 11 and 12. This structural alteration effectively expands the AR binding cavity, creating an additional pocket that accommodates the CPA molecule. This antagonist-induced conformation disrupts the formation of a functional activation surface, thereby preventing the recruitment of coactivators necessary for transcriptional activity.
Experimental Methodologies
A combination of biochemical and structural biology techniques is essential for characterizing the interaction between ligands and nuclear receptors. The following sections detail the protocols for key experiments in the study of the CPA-AR complex.
Ligand Competition Binding Assay (Scintillation Proximity Assay)
This assay quantifies the binding affinity of an unlabeled ligand (CPA) by measuring its ability to compete with a radiolabeled ligand for binding to the AR.
-
Protein Immobilization: The purified, His-tagged AR Ligand-Binding Domain (LBD) is added to each well of a 384-well Ni-chelate coated Scintillation Proximity Assay (SPA) plate. The plate is incubated for 30-60 minutes to allow the His-tagged protein to bind to the nickel-coated surface.
-
Washing: Unbound protein is removed by washing the wells with an appropriate assay buffer.
-
Competition: Serial dilutions of the competitor ligand (this compound Acetate) are added to the wells.
-
Radioligand Addition: A constant, low concentration (typically at or below the Kd) of a radiolabeled AR agonist, such as [3H]-Dihydrotestosterone ([3H]-DHT), is added to all wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read in a scintillation counter. When the radioligand binds to the receptor on the plate surface, the radioisotope is brought into close proximity with the scintillant embedded in the plate, generating a light signal. Unbound radioligand in solution is too far away to generate a signal.
-
Data Analysis: The signal intensity is plotted against the concentration of the competing ligand. The IC50 value is determined from the resulting dose-response curve.
X-ray Crystallography of the AR-CPA Complex
This method provides high-resolution structural information of the protein-ligand complex.
-
Cloning and Expression: The cDNA encoding the human AR-LBD (amino acids ~663-919) is cloned into an expression vector (e.g., a modified pET32a vector) with a purification tag, such as a polyhistidine tag. The construct is then expressed in a suitable host, typically E. coli.
-
Protein Purification: The expressed AR-LBD is purified from the cell lysate. A common method involves affinity chromatography (e.g., using a HisTrap column for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and homogeneity. The ligand (CPA) is typically included in the buffers throughout purification to stabilize the protein.
-
Complex Formation & Crystallization: The purified AR-LBD is incubated with an excess of CPA to ensure saturation. The protein-ligand complex is then concentrated. Crystallization is achieved using vapor diffusion methods (e.g., hanging-drop or sitting-drop), where the protein-ligand solution is mixed with a reservoir solution containing a precipitant (e.g., PEG 4000). This mixture is allowed to equilibrate, and over time, crystals may form.
-
X-ray Diffraction: A single, high-quality crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen. The crystal is then exposed to a high-intensity X-ray beam, often at a synchrotron source. The X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A molecular model of the AR-CPA complex is then built into this map and refined to yield a final, high-resolution atomic structure.
Cryo-Electron Microscopy (Cryo-EM)
While the definitive structure of the AR-CPA complex was solved by X-ray crystallography, cryo-EM is an increasingly powerful technique for structural analysis, especially for large or conformationally flexible complexes that are difficult to crystallize.
-
Sample Preparation: A purified and concentrated sample of the AR-CPA complex is prepared as described for crystallography.
-
Grid Preparation and Vitrification: A small volume (~3-4 µL) of the sample is applied to an EM grid. The excess liquid is blotted away to create a thin film, which is then rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, preserving the native structure of the complex.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs), each containing thousands of individual protein "particles" in different orientations, are collected.
-
Image Processing: The individual particle images are computationally extracted from the micrographs. They are then aligned and classified to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D electron density map of the AR-CPA complex. At high resolutions, this map can be used to build an atomic model, similar to X-ray crystallography.
Conclusion
The structural and quantitative analysis of the this compound-Androgen Receptor interaction provides a clear framework for understanding its potent antiandrogenic activity. Quantitative binding assays confirm a high-affinity interaction, while X-ray crystallography reveals a distinct mechanism of antagonism driven by ligand-induced conformational changes within the AR's ligand-binding domain. Specifically, the accommodation of CPA's bulky structure forces a rearrangement of key structural elements, such as helix 11, which disrupts the receptor's ability to adopt an active, agonist-ready conformation. These detailed insights are invaluable for the ongoing development of novel therapeutics targeting the androgen receptor signaling axis.
References
In-Silico Modeling of Cyproterone and Androgen Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in-silico modeling of the interaction between the antiandrogen drug Cyproterone Acetate (CPA) and the Androgen Receptor (AR). This compound acetate is a competitive antagonist of the AR and is clinically used in the management of prostate cancer[1]. Understanding the molecular intricacies of this interaction is paramount for the rational design of more potent and specific AR modulators. This document outlines the key molecular determinants of CPA binding, presents detailed experimental and computational protocols, and summarizes quantitative binding data. Visualizations of the androgen receptor signaling pathway and a typical in-silico experimental workflow are provided to facilitate a comprehensive understanding.
Introduction to this compound and the Androgen Receptor
The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male reproductive tissues. In prostate cancer, aberrant AR signaling is a key driver of tumor growth and progression[2]. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes[3].
This compound acetate is a synthetic steroidal antiandrogen that competitively inhibits the binding of androgens to the AR[1]. This blockade of AR signaling forms the basis of its therapeutic effect in androgen-dependent conditions. In addition to its antagonistic effects, CPA also possesses progestational activity, which contributes to the suppression of gonadotropin release and a reduction in circulating testosterone levels[4].
Molecular Interaction of this compound with the Androgen Receptor
The precise molecular interactions between this compound and the androgen receptor have been elucidated through various experimental and computational studies.
Binding Affinity and Quantitative Data
The binding affinity of this compound acetate for the androgen receptor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to express this affinity. A lower value for these metrics indicates a higher binding affinity.
| Parameter | Value | Species/System | Reference |
| IC50 | 7.1 nM | Human Androgen Receptor (hAR) in co-transfected CV-1 cells | |
| IC50 | 24 nM | Rat prostate cytosol AR | |
| IC50 | 4.4 nM | Hamster prostate cytoplasmic AR | |
| Kd | 11.6 nM | Rat prostatic cytosolic androgen receptors | |
| EC50 (partial agonist activity) | 4.0 µM | Human Androgen Receptor (hAR) |
Key Amino Acid Residues in the Binding Pocket
X-ray crystallography studies of the human androgen receptor ligand-binding domain (LBD) in complex with this compound acetate (PDB ID: 2OZ7) have revealed the key amino acid residues that form the binding pocket and interact with the drug. The binding of CPA, which is bulkier than endogenous androgens, induces conformational changes in the AR LBD.
The binding pocket for androgens is primarily hydrophobic, but specific hydrogen bonds are crucial for high-affinity binding. Key residues involved in hydrogen bonding with natural androgens like testosterone include Arg752 , Gln711 , Asn705 , and Thr877 .
The crystal structure of the T877A mutant AR in complex with CPA shows that the bulk of the 17α-acetate group of CPA leads to a movement of the Leu-701 side chain. This results in a partial unfolding of the C-terminal end of helix 11 and displacement of the loop between helices 11 and 12. This conformational change expands the binding cavity, creating an additional pocket bordered by Leu-701 , Leu-704 , Ser-778 , Met-780 , Phe-876 , and Leu-880 .
Experimental and Computational Protocols
This section provides detailed methodologies for key experiments and in-silico simulations used to study the this compound-androgen receptor interaction.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound, such as this compound acetate, to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Source of Androgen Receptor: Rat ventral prostate cytosol is a commonly used source.
-
Radioligand: [3H]-R1881 (methyltrienolone), a high-affinity synthetic androgen.
-
Test Compound: this compound acetate.
-
Buffers and Reagents: Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4), dextran-coated charcoal (DCC) suspension.
-
Scintillation fluid and counter.
Protocol:
-
Preparation of Prostate Cytosol: Ventral prostates are dissected from male rats, minced, and homogenized in ice-cold assay buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction (supernatant) containing the AR.
-
Competitive Binding Incubation: A constant concentration of AR-containing cytosol and radioligand ([3H]-R1881) are incubated with increasing concentrations of the unlabeled competitor (this compound acetate) in a series of tubes.
-
Incubation Conditions: The incubation is typically carried out at 4°C for 16-20 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, an equal volume of ice-cold dextran-coated charcoal (DCC) suspension is added to each tube and incubated for a short period. The charcoal adsorbs the free radioligand.
-
Centrifugation: The tubes are centrifuged to pellet the charcoal with the bound free radioligand.
-
Quantification: The supernatant, containing the AR-bound radioligand, is transferred to scintillation vials, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.
Molecular Docking of this compound into the Androgen Receptor
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Software:
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
Molecular visualization software: PyMOL, Chimera, or similar.
-
MGLTools: For preparing protein and ligand files.
Protocol:
-
Protein Preparation:
-
Download the crystal structure of the human androgen receptor LBD in complex with this compound acetate from the Protein Data Bank (PDB ID: 2OZ7).
-
Open the PDB file in a molecular visualization tool.
-
Remove water molecules and any co-crystallized ligands other than the one of interest.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound acetate, for example, from the PubChem database.
-
Use a tool like MGLTools to assign rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the androgen receptor. The center and dimensions of the grid box should be chosen to cover the entire binding pocket where this compound is expected to bind.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.
-
Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The output will be a set of predicted binding poses of this compound, ranked by their binding scores (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the docked poses in the context of the receptor's binding site to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, with the key amino acid residues.
-
Molecular Dynamics Simulation of the this compound-Androgen Receptor Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation of the biological system.
Software:
-
GROMACS or AMBER: Popular software packages for performing MD simulations.
-
Force Fields: A set of parameters to describe the potential energy of the system. Common choices for proteins are AMBER and CHARMM force fields, while the General Amber Force Field (GAFF) is often used for small organic molecules like this compound.
Protocol:
-
System Preparation:
-
Start with the docked complex of this compound and the androgen receptor obtained from the molecular docking step.
-
Generate the topology and parameter files for both the protein and the ligand using the chosen force field.
-
-
Solvation:
-
Place the complex in a periodic box of a suitable shape (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).
-
-
Ionization:
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and a constant pressure (e.g., 1 bar). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production Run:
-
Once the system is well-equilibrated, run the production MD simulation for a desired length of time (typically nanoseconds to microseconds). Trajectories of atomic coordinates are saved at regular intervals.
-
-
Analysis:
-
Analyze the saved trajectories to study various properties of the complex, such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to study the persistence of specific interactions.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the strength of the interaction.
-
-
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.
Caption: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.
In-Silico Experimental Workflow
The diagram below outlines a typical workflow for the in-silico modeling of a drug-receptor interaction.
References
Methodological & Application
Application Notes and Protocols: Cyproterone Acetate Solubility and Use in In-Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin widely utilized in research and clinical settings.[1][2] Its primary mechanism of action involves the competitive antagonism of the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT).[1][3][4] Additionally, CPA exerts progestogenic effects that lead to a negative feedback loop on the hypothalamic-pituitary-gonadal axis, resulting in reduced gonadotropin release and consequently, decreased testosterone production. These properties make CPA a valuable tool for studying androgen-dependent signaling pathways and a therapeutic agent for conditions associated with androgen excess, such as prostate cancer and hirsutism.
This document provides detailed application notes and protocols for the use of this compound acetate in in-vitro assays, with a specific focus on its solubility and handling in Dimethyl Sulfoxide (DMSO), a common solvent for cell-based experiments.
Data Presentation: Solubility and Physicochemical Properties
Quantitative data for this compound acetate is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉ClO₄ | |
| Molecular Weight | 416.9 g/mol | |
| CAS Number | 427-51-0 | |
| Appearance | Crystalline solid | |
| Storage (Powder) | -20°C for ≥ 4 years |
Table 2: Solubility of this compound Acetate
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | 83 mg/mL | 199.06 mM | |
| DMSO | ~30 mg/mL | ~71.96 mM | |
| Ethanol | 20 mg/mL | 47.96 mM | |
| Ethanol | ~10 mg/mL | ~23.98 mM | |
| Water | Insoluble | - | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | ~0.60 mM |
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound acetate.
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound acetate in DMSO, which can be further diluted to working concentrations for various in-vitro assays.
Materials:
-
This compound acetate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature if stored at a lower temperature.
-
Weigh the desired amount of this compound acetate powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh 41.69 mg of CPA.
-
Add the calculated volume of DMSO to the CPA powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound acetate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound acetate stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw an aliquot of the this compound acetate DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of a 10 µM working solution from a 100 mM stock, you would need 1 µL of the stock solution.
-
Serially dilute the stock solution in complete cell culture medium to achieve the final desired concentration. It is recommended to perform intermediate dilutions to ensure accuracy, especially for low final concentrations.
-
Important: To avoid precipitation, add the DMSO stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Signaling Pathways and Experimental Workflow
This compound Acetate Mechanism of Action
This compound acetate primarily functions as an androgen receptor antagonist. It also exhibits progestogenic activity, which suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to reduced testosterone synthesis.
Caption: Mechanism of action of this compound Acetate.
Experimental Workflow for In-Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for conducting an in-vitro cell-based assay using this compound acetate.
Caption: General experimental workflow for in-vitro assays.
References
Protocol for the Preparation of Cyproterone Acetate Stock Solutions in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin widely utilized in research and clinical settings. It functions primarily as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT)[1]. Additionally, CPA exerts progestogenic and weak partial glucocorticoid activity[2]. Due to its lipophilic nature, CPA is sparingly soluble in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies. Ethanol is a commonly used solvent for this purpose. This document provides a detailed protocol for the preparation, storage, and handling of this compound acetate stock solutions in ethanol.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound acetate stock solutions.
| Parameter | Value | References |
| Solubility in Ethanol | ~10 - 20 mg/mL | [3][4][5] |
| Molecular Weight | 416.9 g/mol | |
| Recommended Storage (Solid) | -20°C (for ≥ 4 years) | |
| Recommended Storage (in Solvent) | -20°C (for up to 1 year); -80°C (for up to 2 years) |
Experimental Protocol
This protocol details the materials and step-by-step methodology for preparing a 10 mg/mL stock solution of this compound acetate in ethanol.
Materials
-
This compound Acetate (CPA) powder (purity ≥98%)
-
Anhydrous Ethanol (200 proof, molecular biology grade)
-
Sterile, conical polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound acetate powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of CPA.
-
Solvent Addition: Transfer the weighed CPA powder into a sterile conical vial. Add the required volume of anhydrous ethanol. For a 10 mg/mL solution, add 1 mL of ethanol.
-
Dissolution:
-
Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, gentle warming in a water bath set to 37°C for 5-10 minutes can aid dissolution. Vortex the solution intermittently during warming. A patent for a medicinal preparation suggests that heating to dissolve CPA in ethanol is a viable method.
-
-
Sterilization (Optional): For applications requiring a sterile stock solution, such as cell culture, the solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years. Protect from light.
-
Safety Precautions
-
This compound acetate is a potent hormonal agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Perform all weighing and handling of the powdered compound in a chemical fume hood to avoid inhalation.
-
Ethanol is flammable. Keep away from open flames and heat sources.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of a this compound acetate stock solution.
References
- 1. This compound Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Establishing a Cyproterone Acetate Dose-Response Curve in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of prostate cancer.[1][2] Its primary mechanism of action involves the competitive inhibition of androgen binding to the androgen receptor (AR), thereby preventing the downstream signaling that promotes the growth of prostate cancer cells.[1][2][3] The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a widely utilized in vitro model for prostate cancer research as it expresses a functional androgen receptor and is responsive to androgen stimulation. However, it is noteworthy that LNCaP cells possess a mutation in the AR, which can sometimes lead to paradoxical stimulation by certain antiandrogens.
These application notes provide a comprehensive protocol for establishing a dose-response curve of this compound acetate in LNCaP cells. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound in inhibiting cell proliferation. The following protocols and data presentation formats are intended to guide researchers in pharmacology, oncology, and drug development in assessing the efficacy of antiandrogen compounds.
Signaling Pathway of Androgen Receptor in LNCaP Cells
Androgens, such as dihydrotestosterone (DHT), play a crucial role in the proliferation and survival of androgen-sensitive prostate cancer cells. The androgen receptor, a ligand-activated transcription factor, mediates these effects. Upon binding to an androgen, the AR translocates from the cytoplasm to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes, such as prostate-specific antigen (PSA), which are involved in cell growth and survival. This compound acetate acts as a competitive antagonist at the androgen receptor, preventing the binding of androgens and subsequent downstream signaling events.
Experimental Workflow
The overall experimental workflow for establishing a dose-response curve for this compound acetate in LNCaP cells involves several key stages. The process begins with the culture and expansion of LNCaP cells. Once a sufficient number of cells is obtained, they are seeded into multi-well plates and allowed to attach. Subsequently, the cells are treated with a range of concentrations of this compound acetate. After a defined incubation period, a cell viability assay, such as the MTT assay, is performed to determine the effect of the compound on cell proliferation. The resulting data is then analyzed to generate a dose-response curve and calculate the IC50 value.
Experimental Protocols
LNCaP Cell Culture
This protocol outlines the steps for the routine culture and maintenance of the LNCaP cell line.
-
Materials:
-
LNCaP cell line (ATCC® CRL-1740™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain LNCaP cells in a T-75 flask with 10-15 mL of complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with 5-10 mL of sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. LNCaP cells are weakly adherent and may detach easily.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to break up any cell clumps.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed cells into new T-75 flasks at a recommended split ratio of 1:2 to 1:4.
-
This compound Acetate Dose-Response Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of LNCaP cells after treatment with this compound acetate.
-
Materials:
-
LNCaP cells in logarithmic growth phase
-
Complete growth medium
-
This compound acetate
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Harvest LNCaP cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a stock solution of this compound acetate in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound acetate.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in a clear and structured format for easy comparison.
Table 1: LNCaP Cell Viability in Response to this compound Acetate Treatment
| This compound Acetate (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.231 | 0.076 | 98.2 |
| 1 | 1.156 | 0.065 | 92.2 |
| 10 | 0.879 | 0.051 | 70.1 |
| 25 | 0.632 | 0.042 | 50.4 |
| 50 | 0.415 | 0.033 | 33.1 |
| 100 | 0.223 | 0.021 | 17.8 |
Table 2: Calculated IC50 Value for this compound Acetate in LNCaP Cells
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound Acetate | 24.8 | 22.5 - 27.3 |
Conclusion
This document provides a detailed framework for establishing a dose-response curve for this compound acetate in LNCaP cells. The provided protocols for cell culture and the MTT assay are based on established methodologies. Adherence to these protocols will enable researchers to generate reliable and reproducible data on the antiproliferative effects of this compound acetate and other antiandrogen compounds. The structured data presentation and visual diagrams of the signaling pathway and experimental workflow are designed to facilitate a comprehensive understanding of the experimental setup and its biological context. This information is valuable for the preclinical assessment of potential therapeutic agents for prostate cancer.
References
Application Notes and Protocols for Cyproterone Acetate Administration in Rat Models of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyproterone acetate (CPA) in rat models of benign prostatic hyperplasia (BPH). This document includes detailed experimental protocols for inducing BPH in rats and subsequent treatment with CPA, alongside quantitative data on the effects of this treatment. Visualizations of the experimental workflow and the underlying androgen signaling pathway are also provided to facilitate a deeper understanding of the methodologies and mechanisms of action.
Introduction
Benign prostatic hyperplasia is a common age-related condition in men characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms. The development and progression of BPH are largely dependent on androgens, particularly dihydrotestosterone (DHT). Animal models, especially testosterone-induced BPH in rats, are crucial for studying the pathophysiology of the disease and for the preclinical evaluation of new therapeutic agents.
This compound acetate is a potent anti-androgen and progestogen that has been investigated for its efficacy in managing BPH. Its mechanisms of action include competitive antagonism of the androgen receptor (AR), suppression of gonadotropin release, and inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1] These actions collectively lead to a reduction in androgenic stimulation of the prostate, resulting in decreased cell proliferation and a reduction in prostate size.
Experimental Protocols
Induction of Benign Prostatic Hyperplasia in Rats
A widely used and effective method for inducing BPH in rats involves castration followed by testosterone administration. This protocol ensures that the prostatic growth is primarily driven by exogenous androgens, providing a controlled model for studying BPH.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Testosterone propionate (TP)
-
Corn oil or olive oil (vehicle)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for castration
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.
-
Castration: Anesthetize the rats. Make a small incision in the scrotum to expose the testes. Ligate the spermatic cord and blood vessels, and then remove the testes. Suture the incision and allow the rats to recover for 7 days. Administer post-operative analgesics as per institutional guidelines. A sham operation, where the testes are exposed but not removed, should be performed on the control group.
-
BPH Induction: Following the recovery period, induce BPH by administering daily subcutaneous injections of testosterone propionate (3 mg/kg body weight) dissolved in a suitable vehicle like corn oil for 4 to 6 weeks. The sham-operated group should receive vehicle injections only.
This compound Acetate Administration
Once the BPH model is established, treatment with this compound acetate can be initiated to evaluate its therapeutic effects.
Materials:
-
This compound acetate (CPA)
-
Vehicle for CPA (e.g., corn oil, sesame oil)
-
Syringes and needles for injection or oral gavage tubes
Procedure:
-
Grouping: Divide the BPH rats into at least two groups: a BPH control group receiving only the vehicle and a BPH group treated with CPA. A sham-operated control group should also be maintained.
-
Administration: Administer this compound acetate to the treatment group. A typical dosage is 10 mg/kg body weight, administered daily via oral gavage or subcutaneous injection for a period of 4 weeks. The BPH control group should receive the vehicle following the same administration route and schedule.
-
Monitoring: Monitor the animals' body weight and general health throughout the treatment period.
Sample Collection and Analysis
At the end of the treatment period, euthanize the animals and collect samples for analysis.
Procedure:
-
Euthanasia and Dissection: Euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Carefully dissect the entire prostate gland, including the ventral, dorsal, and lateral lobes.
-
Prostate Weight and Index: Weigh the prostate gland immediately after dissection. Calculate the prostate index using the formula: Prostate Index = (Prostate Weight (mg) / Body Weight (g)) x 100.
-
Histological Analysis: Fix a portion of the prostate tissue in 10% neutral buffered formalin for 24 hours. Process the tissue for paraffin embedding, sectioning (5 µm thickness), and staining with hematoxylin and eosin (H&E). Examine the sections under a microscope to assess the prostatic glandular epithelium and stroma. Measure the epithelial thickness using an ocular micrometer or image analysis software.
-
Biochemical Analysis: Collect blood samples via cardiac puncture before euthanasia. Centrifuge the blood to separate the serum and store it at -80°C. Use the serum to measure the levels of testosterone and dihydrotestosterone using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Data Presentation
The following tables summarize the expected quantitative data from a typical study investigating the effects of this compound acetate in a rat model of testosterone-induced BPH. The data presented here is a representative synthesis from multiple sources and should be used as a guideline.
Table 1: Effect of this compound Acetate on Body Weight, Prostate Weight, and Prostate Index
| Group | Treatment | Body Weight (g) | Prostate Weight (mg) | Prostate Index |
| Sham Control | Vehicle | 350 ± 20 | 450 ± 50 | 0.13 ± 0.02 |
| BPH Control | Testosterone Propionate + Vehicle | 340 ± 25 | 1800 ± 200 | 0.53 ± 0.05 |
| BPH + CPA | Testosterone Propionate + CPA (10 mg/kg) | 335 ± 20 | 950 ± 150 | 0.28 ± 0.04 |
Values are presented as Mean ± Standard Deviation.
Table 2: Effect of this compound Acetate on Prostatic Epithelial Thickness
| Group | Treatment | Epithelial Thickness (µm) |
| Sham Control | Vehicle | 15 ± 3 |
| BPH Control | Testosterone Propionate + Vehicle | 45 ± 5 |
| BPH + CPA | Testosterone Propionate + CPA (10 mg/kg) | 20 ± 4 |
Values are presented as Mean ± Standard Deviation.
Table 3: Effect of this compound Acetate on Serum Androgen Levels
| Group | Treatment | Serum Testosterone (ng/mL) | Serum Dihydrotestosterone (pg/mL) |
| Sham Control | Vehicle | 2.5 ± 0.5 | 150 ± 30 |
| BPH Control | Testosterone Propionate + Vehicle | 10.0 ± 2.0 | 800 ± 100 |
| BPH + CPA | Testosterone Propionate + CPA (10 mg/kg) | 9.5 ± 1.8 | 300 ± 50 |
Values are presented as Mean ± Standard Deviation.
Visualizations
Androgen Signaling Pathway in Prostate Cells
The following diagram illustrates the androgen signaling pathway in prostate cells and the points of intervention by this compound acetate. Testosterone enters the cell and is converted to DHT by 5α-reductase. DHT binds to the androgen receptor (AR), which then translocates to the nucleus and activates the transcription of genes responsible for cell growth and proliferation.
Caption: Androgen signaling pathway and CPA's mechanism of action.
Experimental Workflow for Evaluating this compound Acetate in a Rat BPH Model
This diagram outlines the key steps in the experimental protocol, from animal preparation to data analysis.
Caption: Workflow for CPA evaluation in a rat BPH model.
Conclusion
The testosterone-induced BPH rat model is a robust and reproducible tool for the preclinical evaluation of therapeutic agents like this compound acetate. The protocols outlined in these application notes provide a standardized approach to inducing BPH and assessing the efficacy of CPA. The expected outcomes, including a significant reduction in prostate weight, prostate index, and epithelial thickness, along with a decrease in serum DHT levels, highlight the potential of CPA in the management of BPH. These notes are intended to serve as a valuable resource for researchers in the field of urology and drug development.
References
Application Notes and Protocols for High-Content Screening of Cyproterone-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA), a synthetic steroidal antiandrogen, is primarily used in the treatment of prostate cancer.[1][2][3][4] Its mechanism of action involves the competitive inhibition of testosterone and dihydrotestosterone (DHT) at the androgen receptor, thereby impeding androgen-dependent cellular processes.[1] Recent studies have demonstrated that CPA also induces apoptosis in various cancer cell lines, suggesting a broader anti-cancer potential. High-content screening (HCS) offers a powerful platform to investigate the cytotoxic and apoptotic effects of compounds like CPA by enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner.
These application notes provide a comprehensive overview and detailed protocols for utilizing HCS to assess this compound-induced apoptosis. The information is intended to guide researchers in designing and executing robust experiments to characterize the apoptotic mechanisms of CPA.
Key Cellular Effects of this compound Acetate
CPA has been shown to elicit a range of cytotoxic and apoptotic effects in various cancer cell lines, including testicular (Tera-1) and macrophage (RAW 264.7) cancer cells, as well as androgen-independent prostate cancer cells (PC-3 and DU145). Notably, CPA's cytotoxic effects are more pronounced in cancer cells compared to non-tumorigenic cell lines like WRL-68.
High-content screening has been instrumental in quantifying the following CPA-induced cellular changes:
-
Reduced Cell Viability: A significant decrease in the number of viable cells.
-
Nuclear Condensation: A hallmark of apoptosis characterized by a decrease in nuclear intensity.
-
Mitochondrial Dysfunction: A significant drop in mitochondrial membrane potential (MMP).
-
Increased Membrane Permeability: Compromised cell membrane integrity.
-
Cytochrome C Release: Translocation of cytochrome C from the mitochondria to the cytosol, a key step in the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound Acetate from the cited literature.
Table 1: IC50 Values of this compound Acetate in Different Cell Lines
| Cell Line | Cell Type | IC50 (mg/mL) | Reference |
| Tera-1 | Testicular Cancer | 0.221 | |
| RAW 264.7 | Macrophage Cancer | 0.421 | |
| WRL-68 | Normal Fetal Hepatic | 23.49 |
Table 2: High-Content Screening Parameters for Apoptosis Induction by this compound Acetate (400 µg/mL) in Tera-1 Cells
| Parameter | Effect | Comparison | Reference |
| Valid Cell Count | Significant Decrease | Compared to Doxorubicin (20 µg/mL) | |
| Nuclear Intensity | Significant Decrease | Compared to Doxorubicin (20 µg/mL) | |
| Mitochondrial Membrane Potential (MMP) | Significant Decrease | Compared to Doxorubicin (20 µg/mL) | |
| Membrane Permeability | Significant Increase | Compared to Positive Control | |
| Cytochrome C Release | Significant Increase | Compared to Positive Control |
Table 3: Effect of this compound Acetate on TRAIL-Induced Apoptosis in PC-3 Cells
| Treatment | Effect on Apoptosis | Fold Change | Reference |
| This compound Acetate (50 µM) alone | Slight Increase | - | |
| This compound Acetate (50 µM) + TRAIL | Significant Enhancement | 2.5-fold | |
| This compound Acetate + TRAIL | Increased PARP Cleavage | 3-fold | |
| This compound Acetate + TRAIL | Reduced TRAIL EC50 for PARP Cleavage | From 50 ng/mL to 20 ng/mL |
Signaling Pathways in this compound-Induced Apoptosis
CPA appears to induce apoptosis through both the intrinsic and extrinsic pathways. The generation of oxidative stress and free radicals by CPA can trigger these signaling cascades.
-
Intrinsic Pathway: This pathway involves the mitochondria and is characterized by a decrease in mitochondrial membrane potential and the release of cytochrome C. The Bcl-2 family of proteins, including the pro-apoptotic members Bid, Bad, and Bax, and the initiator caspase-9 are also implicated.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. CPA has been shown to upregulate the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8. Furthermore, CPA enhances the susceptibility of androgen-independent prostate cancer cells to TRAIL-induced apoptosis by selectively increasing the expression of Death Receptor 5 (DR5). This upregulation of DR5 is mediated by the transcription factor CCAAT-enhancer-binding protein homologous protein (CHOP).
Below are diagrams illustrating these signaling pathways.
Caption: Intrinsic apoptosis pathway induced by this compound Acetate.
Caption: Extrinsic apoptosis pathway enhanced by this compound Acetate.
Experimental Protocols
The following protocols provide a framework for conducting high-content screening to assess this compound-induced apoptosis.
Experimental Workflow
Caption: General workflow for HCS-based apoptosis assays.
Protocol 1: Multiparameter Cytotoxicity Assay
This protocol outlines a method to simultaneously measure cell viability, nuclear morphology, mitochondrial membrane potential, and cell membrane permeability.
Materials:
-
Cancer cell line of interest (e.g., Tera-1)
-
Complete cell culture medium
-
This compound acetate (CPA)
-
Doxorubicin (positive control)
-
Vehicle control (e.g., DMSO)
-
Hoechst 33342 solution
-
MitoTracker Red CMXRos
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
96- or 384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CPA and doxorubicin in complete culture medium. Remove the seeding medium from the cell plate and add the compound dilutions. Include vehicle-treated wells as a negative control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (for nuclear staining), MitoTracker Red CMXRos (for mitochondrial membrane potential), and Annexin V-FITC (for early apoptosis) in an appropriate buffer (e.g., Annexin V binding buffer).
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Just before imaging, add Propidium Iodide (PI) to identify late apoptotic/necrotic cells.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent dye. Capture images from multiple fields per well to ensure robust data.
-
Image Analysis: Use the image analysis software associated with the high-content imager to:
-
Identify and count the total number of cells (Hoechst-positive nuclei).
-
Measure the nuclear intensity and area (Hoechst).
-
Quantify the intensity of MitoTracker Red CMXRos staining within the cytoplasm to determine mitochondrial membrane potential.
-
Measure the intensity of Annexin V-FITC staining on the cell surface.
-
Count the number of PI-positive cells to determine late apoptosis/necrosis.
-
Protocol 2: Cytochrome C Release Assay
This protocol is designed to specifically measure the translocation of cytochrome C from the mitochondria to the cytosol.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound acetate (CPA)
-
Positive control for apoptosis induction (e.g., Staurosporine)
-
Vehicle control (e.g., DMSO)
-
Anti-cytochrome C antibody (conjugated to a fluorescent dye)
-
MitoTracker Green FM
-
Hoechst 33342 solution
-
Fixation and permeabilization buffers
-
96- or 384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Mitochondrial Staining: Prior to fixation, incubate the live cells with MitoTracker Green FM for 30 minutes to label the mitochondria.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with the fluorescently labeled anti-cytochrome C antibody and Hoechst 33342 in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells multiple times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342, MitoTracker Green FM, and the cytochrome C antibody fluorophore.
-
Image Analysis:
-
Use the image analysis software to define the mitochondrial and cytosolic compartments based on the MitoTracker Green FM and Hoechst staining.
-
Quantify the intensity of the cytochrome C signal in both the mitochondrial and cytosolic compartments.
-
An increase in the cytosolic to mitochondrial cytochrome C intensity ratio indicates apoptosis.
-
Conclusion
High-content screening provides a robust and multifaceted approach to elucidating the apoptotic mechanisms of this compound Acetate. By leveraging the protocols and information presented in these application notes, researchers can effectively quantify the cytotoxic effects of CPA, dissect the underlying signaling pathways, and accelerate the discovery of its full therapeutic potential in oncology. The ability to perform multiparameter analysis on a per-cell basis makes HCS an invaluable tool in modern drug development.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Cytotoxic and apoptotic effects of this compound acetate against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Androgen Receptor (AR) Downstream Targets After Cyproterone Treatment
Introduction
The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is pivotal in the growth and development of the prostate gland.[1][2] Upon binding to androgens such as testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA.[3][4] This action initiates the transcription of target genes responsible for cellular proliferation and survival. Dysregulation of this signaling axis is a primary driver in the progression of prostate cancer, making the AR a critical therapeutic target.[5]
Cyproterone acetate (CPA) is a potent steroidal anti-androgen used in the treatment of prostate cancer. Its primary mechanism involves competitively inhibiting the binding of androgens to the AR. Additionally, CPA exerts progestational activity that suppresses the release of luteinizing hormone (LH), leading to reduced systemic testosterone production. By blocking AR signaling, this compound is expected to modulate the expression of AR-regulated downstream proteins.
Western blot analysis is an indispensable immunodetection technique for monitoring these changes. It allows for the sensitive and specific quantification of protein expression levels in cell lysates, providing direct evidence of a drug's efficacy and mechanism of action at the molecular level. These application notes provide a comprehensive protocol for using Western blot to analyze the expression of key AR downstream targets—Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5)—in prostate cancer cells following treatment with this compound.
Key AR Downstream Targets for Analysis
-
Prostate-Specific Antigen (PSA/KLK3): A well-established biomarker for prostate cancer, PSA expression is directly and robustly induced by AR activation. Its levels are expected to decrease significantly following effective anti-androgen therapy.
-
Transmembrane Protease, Serine 2 (TMPRSS2): The TMPRSS2 gene promoter contains AREs and is directly regulated by the AR. Its expression is suppressed by androgen deprivation therapy, making it a reliable marker of AR pathway inhibition.
-
FK506-Binding Protein 5 (FKBP5): This co-chaperone of the glucocorticoid receptor is also an AR target gene. Changes in its expression can indicate modulation of steroid hormone receptor signaling pathways.
-
Androgen Receptor (AR): Monitoring the total AR protein level is also crucial, as some therapies can induce receptor degradation or, conversely, lead to its upregulation as a resistance mechanism.
Visualizing the Molecular Pathways
The following diagrams illustrate the AR signaling cascade and the inhibitory action of this compound.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Caption: Mechanism of action of this compound on the AR pathway.
Experimental Protocol: Western Blot
This protocol details the steps for analyzing protein expression in prostate cancer cell lines (e.g., LNCaP, 22Rv1) treated with this compound.
Caption: Standard experimental workflow for Western blot analysis.
Cell Culture and Treatment
-
Cell Seeding: Culture AR-positive prostate cancer cells (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) to ~70-80% confluency.
-
Hormone Starvation: To reduce baseline AR activity, replace the growth medium with RPMI-1640 containing 10% charcoal-stripped FBS for 24 hours prior to treatment.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO). Include control groups:
-
Vehicle Control (DMSO)
-
Positive Control: A known AR agonist like DHT (10 nM) or R1881 (1 nM) to stimulate target gene expression.
-
Co-treatment: DHT (10 nM) + this compound to demonstrate competitive antagonism.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours).
Protein Extraction and Quantification
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Membrane Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Heat at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front nears the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibodies include:
-
Anti-AR
-
Anti-PSA
-
Anti-TMPRSS2
-
Anti-FKBP5
-
Anti-GAPDH or Anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.
Data Analysis and Quantification
-
Densitometry: Quantify the band intensity for each protein of interest and the corresponding loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of each target protein band to the intensity of its corresponding loading control band to correct for loading variations.
-
Relative Quantification: Express the data as a fold change relative to the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Data Presentation: Expected Quantitative Outcomes
The following table presents hypothetical but expected results from a Western blot experiment, demonstrating the effect of this compound on AR target protein expression. Data is shown as fold change relative to the vehicle control, normalized to a loading control.
| Treatment Group | AR (Total) | PSA | TMPRSS2 | FKBP5 |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| DHT (10 nM) | 1.1 | 4.5 | 3.8 | 3.2 |
| This compound (10 µM) | 0.9 | 0.7 | 0.8 | 0.9 |
| DHT + this compound | 1.0 | 1.3 | 1.5 | 1.4 |
Interpretation of Hypothetical Data:
-
DHT Treatment: As expected, the AR agonist DHT significantly upregulates the expression of its downstream targets PSA, TMPRSS2, and FKBP5.
-
This compound Treatment: By itself, this compound may cause a slight reduction in the basal expression of AR targets.
-
DHT + this compound Co-treatment: this compound effectively antagonizes DHT-induced upregulation of PSA, TMPRSS2, and FKBP5, demonstrating its efficacy in blocking the AR signaling pathway. Total AR levels remain relatively stable across treatments.
References
- 1. abeomics.com [abeomics.com]
- 2. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for Androgen Receptor in Cyproterone-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin used in the treatment of androgen-dependent conditions, most notably prostate cancer.[1][2] Its primary mechanism of action involves the competitive antagonism of the androgen receptor (AR), a key driver in the growth and survival of prostate cancer cells.[3][4] By binding to the AR, CPA prevents its activation by endogenous androgens like testosterone and dihydrotestosterone (DHT).[3] Furthermore, evidence suggests that CPA can inhibit the nuclear translocation of the AR, a critical step for its function as a transcription factor.
Immunohistochemistry (IHC) is a vital technique for visualizing the expression and subcellular localization of the androgen receptor in tissue samples. This allows researchers to assess the baseline AR status of tumors and to investigate the pharmacodynamic effects of treatments like this compound acetate. Quantitative analysis of AR staining provides valuable insights into treatment efficacy and potential mechanisms of resistance.
These application notes provide a detailed protocol for the immunohistochemical staining of the androgen receptor in formalin-fixed, paraffin-embedded (FFPE) tissues, with a specific focus on tissues that have been treated with this compound acetate.
Androgen Receptor Signaling Pathway and Mechanism of this compound Acetate
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell growth and proliferation.
This compound acetate disrupts this pathway primarily by competitively inhibiting the binding of androgens to the AR. This prevents the conformational changes required for receptor activation and subsequent nuclear translocation.
Caption: Androgen Receptor Signaling and CPA Intervention.
Quantitative Data Presentation
The following table presents illustrative quantitative data on Androgen Receptor (AR) expression as determined by immunohistochemistry in prostate cancer tissue before and after treatment with this compound acetate. The data is presented as a Histochemical Score (H-score), which incorporates both the staining intensity and the percentage of positively stained cells.
Note: The following data is a representative example of expected outcomes based on the mechanism of action of this compound acetate and is not derived from a specific clinical study.
| Patient ID | Treatment Group | Tissue Type | Nuclear AR H-score (Mean ± SD) | Cytoplasmic AR H-score (Mean ± SD) |
| P001 | Pre-treatment | Prostate Adenocarcinoma | 210 ± 25 | 30 ± 10 |
| P001 | Post-CPA | Prostate Adenocarcinoma | 95 ± 15 | 150 ± 20 |
| P002 | Pre-treatment | Prostate Adenocarcinoma | 180 ± 20 | 45 ± 15 |
| P002 | Post-CPA | Prostate Adenocarcinoma | 70 ± 10 | 130 ± 25 |
| N001 | Normal | Benign Prostatic Hyperplasia | 250 ± 20 | 20 ± 5 |
H-score Calculation:
The H-score is calculated using the following formula:
H-score = [1 x (% cells with weak staining)] + [2 x (% cells with moderate staining)] + [3 x (% cells with strong staining)]
The score ranges from 0 to 300. Staining intensity is typically scored as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).
Experimental Protocols
Immunohistochemistry Protocol for Androgen Receptor in FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against Androgen Receptor (e.g., mouse monoclonal or rabbit polyclonal)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated sodium citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS).
-
-
Peroxidase Block:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-AR antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with wash buffer.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with wash buffer.
-
Incubate with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Coverslip with a permanent mounting medium.
-
Experimental Workflow Diagram
Caption: Immunohistochemistry Workflow for AR.
References
Application Note & Protocol: Quantification of Cyproterone Acetate in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions, including prostate cancer, acne, and hirsutism.[1][2][3] Accurate quantification of CPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed high-performance liquid chromatography (HPLC) methods for the determination of this compound acetate in biological samples, primarily plasma and serum. The protocols described are based on established and validated methodologies, including HPLC with UV detection and HPLC coupled with tandem mass spectrometry (MS/MS).
This compound acetate acts as an antagonist to the androgen receptor (AR), preventing androgens like testosterone from binding and exerting their effects.[1][4] It also exhibits progestogenic activity, leading to a negative feedback on the hypothalamic-pituitary-gonadal axis, which in turn reduces testosterone production. The primary route of metabolism for CPA is through hydroxylation by the cytochrome P450 enzyme CYP3A4, forming the major active metabolite 15β-hydroxythis compound acetate.
Experimental Methods and Protocols
This section details two common approaches for the quantification of this compound acetate in biological samples: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Method 1: HPLC with UV Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma or serum sample in a clean glass tube, add a suitable internal standard (e.g., medroxyprogesterone acetate).
-
Add 5.0 mL of an appropriate extraction solvent (e.g., a mixture of cyclohexane and diethyl ether or dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 30 seconds.
-
Inject a defined volume (e.g., 50 µL) into the HPLC system.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) or Methanol:Water (62:38, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 282 nm or 254 nm |
Method Validation Summary (HPLC-UV)
| Parameter | Typical Value |
| Linearity Range | 50 - 1600 ng/mL |
| Limit of Quantification (LOQ) | 10 - 15 ng/mL |
| Recovery | ~90% |
| Precision (RSD) | < 10% |
| Accuracy | Within ±15% of the nominal concentration |
Method 2: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for studies requiring low detection limits.
Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
-
LLE Protocol: Follow the protocol described in Method 1.
-
SPE Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of plasma or serum sample (pre-treated with a suitable buffer if necessary).
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
An alternative is an automated online SPE system which can be directly coupled to the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 10 - 30 µL |
| Ionization Source | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Photoionization (APPI) |
| MS/MS Transitions | This compound Acetate: e.g., m/z 417.4 -> 357.4; Internal Standard (e.g., Medroxyprogesterone Acetate): e.g., m/z 387.5 -> 327.5 |
Method Validation Summary (HPLC-MS/MS)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.3 ng/mL |
| Recovery | >95% |
| Precision (RSD) | < 6% |
| Accuracy | 92.0 - 100.0% |
Visualizations
Caption: General experimental workflow for the quantification of this compound acetate.
Caption: Simplified signaling pathway of this compound Acetate's mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Cyproterone Acetate's Low Aqueous Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively work with Cyproterone Acetate (CPA) in cell culture experiments, despite its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound Acetate (CPA)?
A1: this compound Acetate is practically insoluble in water[1][2]. Its water solubility is reported to be as low as 0.00152 mg/mL[3].
Q2: In which solvents can I dissolve CPA?
A2: CPA is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used[4]. It is also soluble in other solvents like methylene chloride, acetone, and methanol[1].
Q3: What is the recommended method for preparing a CPA solution for cell culture?
A3: The recommended method is to first dissolve CPA in a sterile organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution is then serially diluted in the cell culture medium to achieve the desired final concentration.
Q4: What are the typical concentrations of CPA used in cell culture experiments?
A4: The working concentrations of CPA in cell culture can vary widely depending on the cell type and the experimental goals. Reported concentrations range from the micromolar (µM) to the milligram per milliliter (mg/mL) level. For example, studies have used concentrations as low as 0.3 µM to induce apoptosis in primary rat hepatocytes and as high as 1.25 mg/mL to assess cytotoxicity in cancer cell lines.
Q5: For how long can I store the aqueous working solution of CPA?
A5: It is not recommended to store the aqueous working solution of CPA for more than one day due to its limited stability and potential for precipitation. Fresh dilutions in culture medium should be prepared for each experiment from a frozen organic stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture medium after adding CPA stock solution. | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the CPA to fall out of solution. The final concentration of CPA exceeds its solubility limit in the medium. | Ensure the final concentration of the organic solvent in the culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation. Perform serial dilutions of the stock solution in the medium to reach the final desired concentration. |
| Inconsistent or unexpected experimental results. | The CPA may not be fully dissolved in the stock solution. The aqueous working solution may have degraded or precipitated over time. | Ensure the CPA is completely dissolved in the organic solvent before preparing the final dilution. Prepare fresh working solutions for each experiment and do not store them for extended periods. |
| Observed cytotoxicity in control cells treated with the vehicle. | The concentration of the organic solvent (e.g., DMSO) used to dissolve the CPA is toxic to the cells. | Perform a vehicle control experiment to determine the maximum concentration of the organic solvent that your specific cell line can tolerate without affecting viability or function. Keep the final solvent concentration consistent across all experimental groups. |
| Difficulty dissolving CPA in the initial organic solvent. | The concentration of CPA is too high for the chosen solvent volume. The quality of the solvent may be poor. | Refer to the solubility data to ensure you are not exceeding the solubility limit of CPA in the chosen solvent. Use high-purity, anhydrous grade solvents. Gentle warming and vortexing can aid dissolution. |
Quantitative Data Summary
| Solvent | Solubility of this compound Acetate | Reference |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | |
| Ethanol | Approximately 10 mg/mL | |
| Dimethylformamide (DMF) | Approximately 30 mg/mL | |
| 1:3 solution of DMSO:PBS (pH 7.2) | Approximately 0.25 mg/mL | |
| Water | Practically insoluble (0.00152 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Acetate Stock Solution in DMSO
Materials:
-
This compound Acetate (CPA) powder (FW: 416.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh out 4.17 mg of CPA powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the CPA is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of a 10 µM Working Solution of CPA in Cell Culture Medium
Materials:
-
10 mM CPA stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM CPA stock solution at room temperature.
-
In a sterile conical tube, perform a 1:100 serial dilution by adding 10 µL of the 10 mM CPA stock solution to 990 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution.
-
Gently mix the intermediate solution by pipetting up and down.
-
Perform a final 1:10 dilution by adding 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
The final concentration of CPA in the cell culture medium will be 10 µM, and the final concentration of DMSO will be 0.1%.
-
Use this working solution immediately for your cell culture experiments. Do not store the diluted aqueous solution.
Visualizations
Caption: Experimental workflow for preparing this compound Acetate solutions.
Caption: Mechanism of action of this compound Acetate.
References
Technical Support Center: Managing Cyproterone-Induced Hepatotoxicity in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting hepatotoxicity in long-term animal studies involving cyproterone acetate (CPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The precise mechanism of this compound acetate (CPA)-induced liver injury is not fully elucidated but is thought to be multifactorial. The leading hypothesis points towards an idiosyncratic reaction to a reactive metabolite of the drug.[1] CPA is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into various metabolites, including 15β-hydroxythis compound acetate.[2][3] It is postulated that the formation of reactive metabolites can lead to cellular stress, DNA adduct formation, and the initiation of apoptosis.[4][5] Additionally, studies in rats have shown that CPA can induce the expression of Transforming Growth Factor-beta 1 (TGF-β1) in hepatocytes. This sensitizes the cells to apoptosis, which may contribute to both the initial liver damage and the development of liver tumors with long-term exposure.
Q2: What is the typical onset and pattern of liver injury observed in animal models treated with this compound?
A2: In long-term animal studies, particularly in rodents, this compound acetate administration can lead to a hepatocellular pattern of liver injury. The onset of detectable liver changes can vary depending on the dose and species. Histopathological changes such as hepatocyte hypertrophy (enlargement of liver cells), increased fat and glycogen deposition, and hyperplasia of the smooth endoplasmic reticulum can be observed. In some studies, single-cell or small multifocal areas of hepatocellular necrosis are also noted. Clinically, this can manifest as elevations in serum aminotransferases (ALT and AST). In long-term carcinogenicity studies in mice, hepatocellular tumors have been observed after prolonged exposure.
Q3: What are the key monitoring parameters for detecting this compound-induced hepatotoxicity in a long-term study?
A3: A comprehensive monitoring plan is crucial for early detection of hepatotoxicity. Key parameters include:
-
Clinical Observations: Daily monitoring for signs of toxicity such as changes in behavior, appetite, and body weight.
-
Serum Biochemistry: Regular monitoring of liver-related enzymes is critical. This should include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT). Total bilirubin should also be measured as an indicator of liver function.
-
Hematology: Periodic complete blood counts can provide additional information on the overall health of the animals.
-
Organ Weights: At necropsy, liver weights should be recorded. An increase in liver weight is a common finding in rodents treated with CPA.
-
Histopathology: Microscopic examination of liver tissue is essential for characterizing the nature and severity of the liver injury.
Q4: Are there species-specific differences in susceptibility to this compound-induced hepatotoxicity?
A4: Yes, there is evidence of species-specific differences. For instance, CPA has been shown to be a hepatocarcinogen in rats. Studies in mice have also demonstrated hepatic effects, including liver enlargement and the induction of cytochrome P450 enzymes, similar to those seen in rats. Sex-specific differences have also been reported, with female rats showing a higher susceptibility to CPA-induced genotoxicity and apoptosis in hepatocytes, which is linked to the sex-specific expression of hydroxysteroid sulfotransferase (HST) involved in the bioactivation of CPA.
Troubleshooting Guides
This section addresses specific issues that may arise during your long-term animal studies with this compound acetate.
Issue 1: High Variability in Serum Liver Enzyme Levels
-
Potential Cause:
-
Improper Blood Collection/Handling: Hemolysis during blood collection can falsely elevate AST and ALT levels. Improper sample storage can also affect enzyme stability.
-
Stress: Animal stress during handling and blood collection can cause transient increases in liver enzymes.
-
Underlying Health Conditions: Subclinical infections or other health issues in individual animals can affect liver enzyme levels.
-
Dietary Factors: Variations in food consumption can influence baseline enzyme levels.
-
-
Troubleshooting Steps:
-
Standardize Blood Collection: Ensure all technical staff are proficient in the chosen blood collection method (e.g., tail vein, saphenous vein) to minimize tissue trauma and hemolysis. Use appropriate anticoagulants and process samples promptly.
-
Acclimatize Animals: Handle animals regularly before the study begins to acclimate them to the procedures, thereby reducing stress-induced enzyme elevations.
-
Health Monitoring: Closely monitor animal health throughout the study. Any animal showing signs of illness unrelated to the test substance should be assessed, and if necessary, excluded from the analysis with proper justification.
-
Fasting Protocol: Consider a short fasting period (e.g., overnight) before blood collection to reduce variability related to food intake. Ensure this is appropriate for the study design and species.
-
Issue 2: Unexpected Animal Mortality
-
Potential Cause:
-
Excessive Toxicity: The administered dose of this compound may be too high, leading to severe, acute-on-chronic liver failure or other systemic toxicities.
-
Gavage Error: In studies using oral gavage, improper technique can lead to aspiration pneumonia or esophageal trauma.
-
Hormonal Effects: In long-term studies, particularly in females, high mortality has been linked to hormonal effects on the uterus.
-
-
Troubleshooting Steps:
-
Dose Range Finding Study: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) before initiating the long-term study.
-
Review Dosing Technique: If using gavage, ensure technicians are well-trained and the gavage volume is appropriate for the animal's body weight.
-
Necropsy: Perform a thorough necropsy on all deceased animals to determine the cause of death. This can help differentiate between hepatotoxicity and other causes.
-
Monitor for Non-Hepatic Effects: Be aware of and monitor for other potential toxicities of this compound, such as its hormonal effects, which may contribute to mortality.
-
Issue 3: Discrepancy Between Liver Enzyme Data and Histopathology
-
Potential Cause:
-
Timing of Sampling: Liver enzyme elevations may be transient. If blood is collected after the peak of injury, enzyme levels might be returning to normal while histopathological damage is still present.
-
Adaptive Response: In some cases, the liver may adapt to chronic exposure, leading to a normalization of liver enzymes despite ongoing cellular changes like hypertrophy.
-
Type of Injury: Some forms of liver injury, such as cholestasis, may be more prominently reflected by changes in ALP and bilirubin rather than ALT and AST.
-
-
Troubleshooting Steps:
-
Interim Sacrifices: Include planned interim sacrifice time points in your study design to correlate biochemical and histopathological findings at different stages of exposure.
-
Comprehensive Panel: Analyze a full panel of liver biomarkers, including those for hepatocellular injury (ALT, AST) and cholestasis (ALP, GGT, bilirubin), to get a more complete picture.
-
Integrative Assessment: The final interpretation should be based on an integrative assessment of all available data, including clinical signs, body and organ weights, clinical pathology, and histopathology. A weight-of-evidence approach is recommended.
-
Data Presentation
Table 1: Key Biochemical Markers for Monitoring this compound-Induced Hepatotoxicity
| Parameter | Abbreviation | Significance in Hepatotoxicity | Expected Change with CPA |
| Alanine Aminotransferase | ALT | A sensitive indicator of hepatocellular injury. | Increase |
| Aspartate Aminotransferase | AST | An indicator of hepatocellular injury; also found in other tissues like muscle. | Increase |
| Alkaline Phosphatase | ALP | An indicator of cholestasis (impaired bile flow) and enzyme induction. | Minimal to moderate increase |
| Gamma-Glutamyl Transferase | GGT | A sensitive indicator of cholestasis and biliary tract damage. | Variable, may increase |
| Total Bilirubin | TBIL | A measure of liver's ability to conjugate and excrete bilirubin; elevation indicates impaired liver function. | Increase in severe cases |
Table 2: Illustrative Dose-Dependent Effects of this compound Acetate in a Long-Term Rodent Study (Hypothetical Data)
| Dose Group | ALT (U/L) - 3 Months | ALT (U/L) - 6 Months | ALT (U/L) - 12 Months | Relative Liver Weight (%) - 12 Months | Histopathology Score (Mean) - 12 Months |
| Control | 35 ± 5 | 38 ± 6 | 40 ± 7 | 100 ± 8 | 0.1 ± 0.1 |
| Low Dose | 50 ± 8 | 65 ± 10 | 80 ± 12 | 120 ± 10 | 1.2 ± 0.4 |
| Mid Dose | 80 ± 12 | 120 ± 18 | 180 ± 25 | 150 ± 15 | 2.5 ± 0.6 |
| High Dose | 150 ± 20 | 250 ± 35 | 400 ± 50 | 190 ± 20 | 3.8 ± 0.5 |
| *Data are presented as mean ± SD. p < 0.05 compared to control. Histopathology score based on a 0-4 scale (0=normal, 4=severe). This table is for illustrative purposes only. |
Experimental Protocols
Protocol 1: Long-Term Oral Toxicity Study in Rats (Based on OECD Guideline 452)
This protocol outlines a general framework for a 12-month oral toxicity study of this compound acetate in rats.
-
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain).
-
Age: Young, healthy adult animals (dosing to begin before 9 weeks of age).
-
Number of Animals: At least 20 males and 20 females per group.
-
-
Dose Groups:
-
At least three dose levels of this compound acetate plus a concurrent control group.
-
Doses should be selected based on a prior sub-chronic (e.g., 28-day or 90-day) study. The highest dose should elicit signs of toxicity but not cause excessive mortality.
-
-
Administration:
-
Route: Oral (gavage, in feed, or in drinking water). Gavage is often preferred for accurate dosing.
-
Vehicle: A suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) should be used. The control group receives the vehicle alone.
-
Frequency: Daily, 7 days a week.
-
Duration: 12 months.
-
-
Monitoring and Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Clinical Pathology: Collect blood at 3, 6, and 12 months for hematology and clinical biochemistry (including ALT, AST, ALP, GGT, total bilirubin). Urine analysis should also be performed at these time points.
-
Ophthalmology: Examine eyes before the study and at termination.
-
-
Pathology:
-
Gross Necropsy: Conduct a full necropsy on all animals at termination.
-
Organ Weights: Weigh major organs, including the liver.
-
Histopathology: Preserve all organs and tissues. Perform a full histopathological examination of the liver and other organs from all animals in the control and high-dose groups. If treatment-related changes are found in the high-dose group, extend the examination to the lower dose groups.
-
Protocol 2: Blood Collection and Serum/Plasma Preparation from Rats/Mice
-
Method:
-
For interim blood draws, the saphenous or tail vein is recommended to minimize stress and injury.
-
For terminal collection, cardiac puncture can be used to obtain a larger volume of blood.
-
-
Procedure (Saphenous Vein):
-
Gently restrain the animal.
-
Shave the area over the lateral saphenous vein on the hind limb.
-
Apply gentle pressure above the knee to visualize the vein.
-
Puncture the vein with a sterile needle (e.g., 25G).
-
Collect the blood into an appropriate micro-collection tube (e.g., with EDTA for plasma or a serum separator tube).
-
Apply pressure to the site to stop bleeding.
-
-
Sample Processing:
-
For Serum: Allow blood to clot at room temperature for 30-60 minutes, then centrifuge at approximately 1,500 x g for 15 minutes.
-
For Plasma: If using an anticoagulant (e.g., EDTA), mix the blood gently and centrifuge at approximately 2,000 x g for 10 minutes.
-
Carefully aspirate the supernatant (serum or plasma) and store at -80°C until analysis.
-
Visualizations
Caption: Workflow for a long-term this compound hepatotoxicity study.
Caption: Proposed mechanism of CPA-induced hepatotoxicity.
Caption: CPA's influence on the TGF-β/SMAD signaling pathway.
References
- 1. Adaptive responses of rat liver to the gestagen and anti-androgen this compound acetate and other inducers. I. Induction of drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]
- 4. Identification of 3 alpha-hydroxy-cyproterone acetate as a metabolite of this compound acetate in the bile of female rats and the potential of this and other already known or putative metabolites to form DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Determining the optimal concentration of Cyproterone for androgen receptor blockade
Technical Support Center: Cyproterone Acetate (CPA) for Androgen Receptor Blockade
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of this compound Acetate (CPA) for androgen receptor (AR) blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound Acetate?
A1: this compound Acetate (CPA) is a synthetic steroidal antiandrogen that primarily functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1][2] This blockade prevents the receptor's activation and subsequent translocation to the nucleus, which in turn inhibits the transcription of androgen-responsive genes.[3][4][5] Additionally, CPA has progestogenic properties that exert negative feedback on the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of luteinizing hormone (LH) and consequently lower production of testicular testosterone.
References
Navigating the Complexities of Cyproterone: A Technical Guide to Off-Target Gene Expression
Technical Support Center
Welcome to the technical support center for researchers utilizing Cyproterone (this compound Acetate, CPA) in gene expression studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data, accounting for the known off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound Acetate (CPA) that can influence gene expression?
A1: While a potent androgen receptor (AR) antagonist, CPA also exhibits significant activity as a progesterone receptor (PR) agonist and a weak glucocorticoid receptor (GR) antagonist.[1] These off-target activities can lead to the regulation of genes that are not direct targets of AR antagonism, potentially confounding experimental results.
Q2: How can I differentiate between on-target (AR antagonism) and off-target (PR and GR-mediated) effects in my RNA-seq data?
A2: A well-controlled experimental design is crucial. This involves including specific control compounds to isolate the activity of each receptor. For example, alongside your CPA treatment group, you should include groups treated with a pure AR antagonist (e.g., Enzalutamide), a PR agonist (e.g., R5020/Promegestone), and a GR antagonist (e.g., Mifepristone/RU486).[2] By comparing the gene expression profiles across these groups, you can begin to parse out which changes are specific to each receptor pathway.
Q3: What are some known gene markers for AR, PR, and GR activity that I can use as positive controls?
A3: Several well-characterized genes can serve as markers for the activation or inhibition of these pathways.
-
Androgen Receptor (AR) regulated genes: KLK3 (Prostate-Specific Antigen, PSA), TMPRSS2, and FKBP5 are classic examples of androgen-responsive genes.[3][4]
-
Progesterone Receptor (PR) regulated genes: S100P has been shown to be upregulated by progesterone.
-
Glucocorticoid Receptor (GR) regulated genes: FKBP5 is also a well-known GR target gene, highlighting the potential for cross-regulation. Other GR target genes include GILZ and DUSP1.
Q4: Are there any other less common off-target effects of CPA I should be aware of?
A4: Some studies suggest that CPA may also interact with the aryl hydrocarbon receptor (AhR), acting as an agonist in mouse cells and an antagonist in human cells. This could be relevant depending on the specific cellular context and research question.
Troubleshooting Guides
Scenario 1: Unexpected upregulation of genes in the presence of an AR antagonist (CPA).
-
Problem: You are studying the effects of CPA on an androgen-sensitive cell line and observe the upregulation of a set of genes, which is counterintuitive for an AR antagonist.
-
Possible Cause: This is a classic indicator of CPA's progestogenic off-target effects. The upregulated genes may be targets of the progesterone receptor (PR), which is activated by CPA.
-
Troubleshooting Steps:
-
Consult PR Target Gene Databases: Cross-reference the list of upregulated genes with known progesterone-responsive gene databases.
-
Validation with a PR Agonist: Treat your cells with a specific PR agonist, such as R5020. If you observe a similar pattern of gene upregulation, it strongly suggests a PR-mediated effect.
-
Co-treatment with a PR Antagonist: To confirm, co-treat cells with CPA and a PR antagonist (e.g., Mifepristone, which also has GR antagonistic properties, so careful interpretation is needed). Inhibition of the CPA-induced upregulation would point to a PR-dependent mechanism.
-
Scenario 2: Downregulation of genes known to be repressed by glucocorticoids.
-
Problem: Your gene expression analysis reveals a decrease in the expression of genes that are known to be negatively regulated by glucocorticoids.
-
Possible Cause: This could be due to CPA's weak antagonist activity at the glucocorticoid receptor (GR). By blocking the repressive action of endogenous glucocorticoids, CPA could lead to the derepression (upregulation) of these genes. However, CPA has also been shown to act as a competitive antagonist of dexamethasone-induced GR transactivation.
-
Troubleshooting Steps:
-
Confirm GR Antagonism: Treat your cells with a known GR agonist (e.g., dexamethasone) in the presence and absence of CPA. If CPA blocks the dexamethasone-induced gene expression changes, this confirms its GR antagonistic activity in your system.
-
Use a "Pure" GR Antagonist: Compare the effects of CPA with a more specific GR antagonist like RU486 (Mifepristone). This will help to isolate the GR-mediated effects from the AR and PR effects of CPA.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound Acetate's activity on different nuclear receptors. This information is critical for determining appropriate experimental concentrations.
Table 1: Receptor Binding Affinities of this compound Acetate and Control Compounds
| Compound | Receptor | Binding Affinity (Kd/Ki/IC50) | Species/Cell Type | Reference |
| This compound Acetate | Androgen Receptor (AR) | IC50: 24 nM | Rat Prostate Cytosol | |
| Progesterone Receptor (PR) | Kd: 15-70 nM | Not Specified | ||
| Glucocorticoid Receptor (GR) | Kd: 15-70 nM; Ki: 10-30 nM | Not Specified; Rat Hepatocytes | ||
| Mifepristone (RU486) | Progesterone Receptor (PR) | Kd: 15-70 nM | Not Specified | |
| Glucocorticoid Receptor (GR) | Kd: 15-70 nM; Ki: 10-30 nM | Not Specified; Rat Hepatocytes | ||
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | IC50: 3 nM | Rat Prostate Cytosol |
Table 2: Exemplary Gene Expression Changes in Response to this compound Acetate and Control Compounds
| Gene | Treatment | Fold Change | Cell Line | Reference |
| KLK3 (PSA) | Dihydrotestosterone (DHT) | Upregulated | LNCaP | |
| CPA (in presence of DHT) | Downregulated (similar to bicalutamide) | LNCaP | ||
| FKBP5 | Dihydrotestosterone (DHT) | Upregulated | LNCaP | |
| Dexamethasone (GR agonist) | Upregulated | HaCaT | ||
| Progesterone (via PR-B) | Upregulated | hTERT-HM | ||
| GILZ | Dexamethasone (GR agonist) | Upregulated | A549 | |
| CPA (in presence of Dexamethasone) | Downregulated | A549 | ||
| S100P | Progesterone | ~100-fold increase | Human Endometrium |
Experimental Protocols
Protocol 1: RNA-Seq to Deconvolute AR, PR, and GR Effects of CPA
Objective: To differentiate the gene expression changes mediated by CPA's interaction with the AR, PR, and GR.
Methodology:
-
Cell Culture: Use a cell line relevant to your research question that expresses all three receptors (AR, PR, and GR). For example, certain breast or prostate cancer cell lines.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO or ethanol)
-
Androgen (e.g., Dihydrotestosterone - DHT)
-
DHT + this compound Acetate (CPA)
-
DHT + "Pure" AR antagonist (e.g., Enzalutamide)
-
Progesterone or a specific PR agonist (e.g., R5020)
-
CPA alone
-
Glucocorticoid (e.g., Dexamethasone)
-
Dexamethasone + CPA
-
Dexamethasone + "Pure" GR antagonist (e.g., Mifepristone/RU486)
-
-
Treatment Conditions: Treat cells for a predetermined time (e.g., 24 hours) with appropriate concentrations of each compound.
-
RNA Extraction and Sequencing: Isolate total RNA and perform library preparation and next-generation sequencing.
-
Bioinformatic Analysis:
-
Perform differential gene expression analysis for each treatment group compared to the vehicle control.
-
Use Venn diagrams or other set analysis tools to identify unique and overlapping sets of regulated genes.
-
Perform pathway analysis and gene ontology enrichment for each gene set.
-
Utilize transcription factor binding site analysis tools to search for Androgen Response Elements (AREs), Progesterone Response Elements (PREs), and Glucocorticoid Response Elements (GREs) in the promoter regions of differentially expressed genes.
-
Protocol 2: ChIP-Seq to Identify CPA-Modulated Receptor-DNA Interactions
Objective: To determine if CPA influences the binding of AR, PR, and GR to their target genes.
Methodology:
-
Cell Culture and Treatment: Similar to the RNA-seq protocol, treat cells with the relevant compounds (e.g., Vehicle, DHT, DHT + CPA, Progesterone, CPA alone, Dexamethasone, Dexamethasone + CPA).
-
Chromatin Immunoprecipitation (ChIP):
-
Crosslink protein-DNA complexes with formaldehyde.
-
Lyse cells and sonicate chromatin to generate fragments.
-
Immunoprecipitate chromatin using antibodies specific for AR, PR, and GR. Include an IgG control.
-
Reverse crosslinks and purify the DNA.
-
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and perform next-generation sequencing.
-
Bioinformatic Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of receptor binding.
-
Compare peak sets between different treatment conditions to identify differential binding sites.
-
Integrate ChIP-seq data with RNA-seq data to correlate receptor binding with changes in gene expression.
-
Perform motif analysis on the identified binding sites to confirm the presence of AREs, PREs, and GREs.
-
Visualizations
Caption: this compound's multifaceted interactions with steroid hormone receptors.
Caption: Workflow for dissecting this compound's on- and off-target effects.
References
- 1. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid receptor antagonism by this compound acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
Stability of Cyproterone acetate in solution under various storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of cyproterone acetate (CPA) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound Acetate?
A1: this compound acetate is a crystalline solid that is practically insoluble in water but soluble in various organic solvents.[1][2] For stock solutions, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used.[3] The choice of solvent depends on the experimental requirements and desired concentration.
Q2: How do I prepare an aqueous solution of CPA for cell culture experiments?
A2: Due to its low aqueous solubility, a two-step process is recommended. First, dissolve the CPA in a water-miscible organic solvent like DMSO to create a concentrated stock solution.[3] Then, dilute this stock solution with your aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can dissolve approximately 0.25 mg/ml of CPA.[3]
Q3: What are the recommended storage conditions for CPA?
A3: Storage conditions depend on whether the CPA is in solid form or in solution. The solid form is stable for at least four years when stored at -20°C. For solutions, storage recommendations vary by solvent and temperature. Aqueous solutions are not recommended for storage and should be prepared fresh for use on the same day.
Data Summary Tables
Table 1: Solubility of this compound Acetate in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; 83 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~10 mg/mL | |
| Methanol | Soluble | |
| Acetone | Freely Soluble | |
| Dichloromethane | Very Soluble | |
| Aqueous Buffers | Sparingly Soluble |
Table 2: Recommended Storage Conditions for this compound Acetate Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Reference |
| DMSO / Organic Solvents | -20°C | Up to 1 year | |
| DMSO / Organic Solvents | -80°C | Up to 2 years | |
| Aqueous Solutions | 2-8°C or Room Temp | Not recommended; Use within one day |
Troubleshooting Guide
Problem: My CPA solution appears cloudy or has a precipitate.
This is a common issue, especially with aqueous dilutions. The flowchart below provides a step-by-step guide to troubleshoot this problem.
Experimental Protocols
Protocol 1: Preparation of a CPA Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound Acetate (purity ≥98%) in a sterile container.
-
Solvent Addition: Add the desired volume of an appropriate organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 30 mg/mL).
-
Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved. Purging the solvent with an inert gas before addition can help prevent oxidation.
-
Sterilization: If required for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or -80°C for up to two years.
Protocol 2: Stability Testing of CPA using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the concentration and degradation of CPA over time.
Typical HPLC Parameters:
-
Column: Reversed-phase C18
-
Mobile Phase: A mixture of acetonitrile and water, often in a 60:40 or 80:20 ratio.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV spectrophotometry at 254 nm or 281 nm.
-
Analysis: The stability is assessed by comparing the peak area of CPA in stored samples to that of a sample at time zero. The appearance of new peaks may indicate degradation products.
Mechanism of Action
This compound acetate primarily functions as an androgen receptor (AR) antagonist. It competitively binds to the AR, preventing endogenous androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor. This blockade inhibits the downstream signaling cascade that leads to the transcription of androgen-responsive genes.
References
Minimizing experimental variability in Cyproterone-treated animal cohorts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability in animal cohorts treated with cyproterone acetate (CPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound acetate and what is its primary mechanism of action?
A1: this compound acetate (CPA) is a synthetic steroidal compound with both antiandrogenic and progestogenic properties.[1] Its primary mechanism of action involves competitively blocking androgen receptors (AR), thereby inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[2][3][4] This blockade prevents the activation of androgen-responsive genes. Additionally, its progestogenic activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and subsequently reducing testicular testosterone production.[5]
Q2: What are the common side effects of this compound acetate observed in animal studies?
A2: Common side effects are often related to its antiandrogenic and progestogenic activities. These can include:
-
Reduced Body Weight: Studies in mice have shown a significant reduction in body weight with CPA treatment.
-
Atrophy of Accessory Sex Glands: A dose-dependent atrophy of the seminal vesicles and prostate is a common finding in male rodents.
-
Inhibition of Spermatogenesis: CPA can lead to a reduction in sperm count and may cause infertility, which is typically reversible upon cessation of treatment.
-
Gynecomastia: Breast enlargement and tenderness have been reported.
-
Hepatotoxicity: Elevated liver enzymes are a known side effect, and in some cases, more severe liver damage has been observed.
-
Adrenal Suppression: CPA can suppress the adrenal glands, leading to reduced corticosterone levels and adrenal atrophy.
-
Fatigue and Lassitude: General tiredness and lack of energy can be observed.
Q3: How can I minimize stress-related variability in my animal cohort?
A3: Minimizing stress is crucial for reducing experimental variability. Consider the following:
-
Acclimatization: Allow adequate time for animals to acclimate to the facility and housing conditions before starting the experiment.
-
Proper Handling: Ensure all personnel are proficient in low-stress handling and dosing techniques, such as oral gavage.
-
Environmental Enrichment: Providing objects for interaction can reduce stress, as evidenced by lower corticosterone levels in enriched environments.
-
Stable Social Environment: Maintain stable cage groups to avoid stress from social hierarchies being re-established.
-
Consistent Procedures: Perform all procedures, including dosing and cage changes, at the same time of day to minimize disruption to the animals' circadian rhythms.
Troubleshooting Guides
Issue 1: High Variability in Testosterone Suppression
Q: I am observing significant inter-animal variability in testosterone levels within the same treatment group. What could be the cause and how can I address it?
A: High variability in testosterone suppression can stem from several factors:
-
Inconsistent Dosing:
-
Improper Gavage Technique: Ensure consistent and accurate delivery of the full dose to the stomach. Refer to the detailed oral gavage protocol below. Improper technique can lead to incomplete dosing or aspiration.
-
Vehicle Formulation: If CPA is not properly suspended or dissolved in the vehicle, the concentration may not be uniform, leading to inconsistent dosing. Ensure the vehicle is appropriate and the formulation is homogenous.
-
-
Physiological Differences:
-
Baseline Testosterone Levels: Individual animals may have different baseline testosterone levels. It is advisable to measure baseline levels before starting treatment to account for this variability in your analysis.
-
Metabolism Differences: Genetic and physiological differences can lead to variations in how individual animals metabolize CPA.
-
-
Stress:
-
Handling and Dosing Stress: Stress from handling and procedures can influence hormone levels. Consistent, gentle handling is key.
-
Troubleshooting Steps:
-
Review Dosing Technique: Have a trained observer review your oral gavage technique to ensure consistency.
-
Check Vehicle and Formulation: Vortex or mix your CPA suspension thoroughly before each dose administration.
-
Measure Baseline Hormones: If possible, analyze pre-treatment blood samples to establish a baseline for each animal.
-
Minimize Stress: Implement environmental enrichment and consistent, calm handling procedures.
Issue 2: Unexpected Animal Morbidity or Mortality
Q: Some animals in my CPA-treated group are showing signs of severe illness or have died unexpectedly. What are the potential causes and what should I do?
A: Unexpected morbidity or mortality in CPA-treated animals is a serious issue that requires immediate attention.
-
Potential Causes:
-
Hepatotoxicity: CPA is known to be hepatotoxic, especially at higher doses. This can lead to liver failure.
-
Adrenal Insufficiency: CPA can suppress the adrenal glands. Under stressful conditions, this can lead to an adrenal crisis.
-
Dosing Complications: Esophageal or stomach perforation from improper gavage technique can lead to peritonitis and death. Aspiration of the dosing solution can cause fatal pneumonia.
-
Severe Weight Loss: Significant reduction in body weight can lead to a decline in overall health.
-
Immediate Actions and Troubleshooting:
-
Cease Dosing and Consult a Veterinarian: Immediately stop CPA administration to the affected animals and consult with the facility veterinarian.
-
Perform a Necropsy: A full necropsy by a qualified pathologist is crucial to determine the cause of death. Pay close attention to the liver, adrenal glands, esophagus, and stomach.
-
Review Dosing Protocol and Records:
-
Dose Calculation: Double-check your dose calculations.
-
Gavage Technique: Re-evaluate the gavage technique of all personnel.
-
Animal Health Records: Review daily health monitoring records for early signs of distress that may have been missed.
-
-
Monitor Remaining Animals Closely: Increase the frequency and detail of health monitoring for the remaining animals in the cohort. Monitor body weight, food and water intake, and clinical signs of distress.
Issue 3: Significant Weight Loss in the Treatment Group
Q: My CPA-treated animals are losing a significant amount of weight compared to the control group. What should I do?
A: Significant weight loss is a documented side effect of CPA.
-
Possible Explanations:
-
Direct Drug Effect: CPA can directly impact metabolic processes leading to weight loss.
-
Reduced Food Intake: The general malaise or specific side effects of the drug may cause a reduction in food and water consumption.
-
Dehydration: Reduced water intake can contribute to weight loss.
-
Management Strategies:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Provide Palatable, High-Energy Food: Supplement the standard diet with a more palatable, high-energy option to encourage eating.
-
Subcutaneous Fluids: If dehydration is suspected, consult with a veterinarian about administering subcutaneous fluids.
-
Dose Adjustment: If weight loss is severe and progressive, consider if a dose reduction is possible while still meeting the experimental objectives. This should be a carefully considered decision based on the study design.
-
Humane Endpoints: Establish clear humane endpoints for weight loss (e.g., >20% loss of initial body weight) at which animals will be removed from the study and euthanized.
Data Presentation
Table 1: Effect of this compound Acetate on Organ Weights and Hormone Levels in Male Rodents
| Species | Dose | Duration | Parameter | % Change from Control | Reference |
| Mouse (C57BL/10J) | 800 ppm in diet | 13 weeks | Body Weight | ↓ 33% | |
| Mouse (C57BL/10J) | 800 ppm in diet | 13 weeks | Seminal Vesicle Weight | ↓ (Significant) | |
| Mouse (C57BL/10J) | 800 ppm in diet | 13 weeks | Liver Weight | ↑ 90% | |
| Rat (Wistar) | 2 mg/day | 3 weeks | Adrenal Weight | ↓ (Significant) | |
| Rat (Wistar) | 6 mg/day | 3 weeks | Adrenal Weight | ↓ (Significant) | |
| Rat (Wistar) | 2 mg/day | 3 weeks | Plasma Corticosterone | ↓ (Significant) | |
| Rat (Wistar) | 6 mg/day | 3 weeks | Plasma Corticosterone | ↓ (Significant) | |
| Rat | 20 mg/kg/day | 15 days | Accessory Sex Gland Weight | ↓ (Significant) | |
| Rat | 20 mg/kg/day | 15 days | Serum Testosterone | No significant change |
Table 2: Incidence of Tumors in Mice Treated with this compound Acetate for 104 Weeks
| Sex | Treatment Group | Incidence of Hepatocellular Tumors | Reference |
| Male | Control | 0% | |
| Male | 800 ppm CPA in diet | 44% | |
| Female | Control | 0% | |
| Female | 800 ppm CPA in diet | 22% |
Experimental Protocols
Detailed Methodology: Oral Gavage Administration of this compound Acetate in Rodents
This protocol provides a standardized method for the oral administration of CPA to minimize procedural variability.
1. Materials:
-
This compound Acetate (CPA) powder
-
Vehicle (e.g., corn oil, sesame oil, or a 0.5% methylcellulose solution)
-
Appropriately sized gavage needles (flexible or stainless steel with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Vortex mixer
2. Vehicle Preparation (Example with Corn Oil):
-
Determine the required concentration of CPA based on the desired dose (mg/kg) and dosing volume (typically 5-10 mL/kg for rodents).
-
Weigh the appropriate amount of CPA powder.
-
In a sterile container, add a small amount of corn oil to the CPA powder to create a paste.
-
Gradually add the remaining volume of corn oil while continuously mixing or vortexing to ensure a uniform suspension.
-
Store the suspension according to the manufacturer's recommendations, and always vortex thoroughly immediately before each use.
3. Animal Preparation and Dosing Procedure:
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the animal to immobilize its head and straighten its neck and back. For mice, this can be achieved by scruffing the neck and back.
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.
-
If any resistance is met, do not force the needle. Withdraw it and try again.
-
Once the needle is at the predetermined depth, slowly administer the CPA suspension over 2-3 seconds.
-
Slowly withdraw the needle in the same path it was inserted.
-
Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing.
Mandatory Visualizations
References
Troubleshooting inconsistent results in Cyproterone cell-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell-based experiments involving Cyproterone Acetate (CPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound Acetate (CPA) in cell-based experiments?
This compound Acetate is a synthetic steroidal antiandrogen. Its primary mechanism is to act as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone and dihydrotestosterone (DHT)[1][2]. This prevents the downstream signaling cascade that leads to the expression of androgen-responsive genes. CPA also possesses progestogenic activity, which can lead to the suppression of gonadotropin release and, consequently, reduced testosterone production in vivo[3].
Q2: Can CPA exhibit effects other than androgen receptor antagonism?
Yes. At high concentrations, CPA can act as a partial agonist of the androgen receptor, potentially stimulating AR-dependent gene transcription[1][2]. Additionally, some studies have shown that CPA can have off-target effects, such as enhancing TRAIL-induced apoptosis in an AR-independent manner by upregulating death receptor 5 (DR5). It has also been noted to act as an agonist for the aryl hydrocarbon receptor (AhR) in mouse cells, while being an antagonist in human cells, highlighting potential species-specific effects.
Q3: Why am I observing high variability between experiments?
Inconsistent results in cell-based assays with CPA can arise from several factors:
-
Cell Line Instability: Over multiple passages, cell lines can exhibit genetic drift, leading to changes in androgen receptor expression or the emergence of mutations that alter drug sensitivity.
-
Ligand Stability: The stability of CPA in cell culture medium can vary. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Reagent Quality: Variations in serum batches can significantly impact results, as serum contains endogenous steroids. Using charcoal-stripped serum is highly recommended.
-
Experimental Conditions: Factors such as cell density, incubation times, and the concentration of solvents (like DMSO) can all contribute to variability.
Q4: What is the difference in CPA's effect on various prostate cancer cell lines like LNCaP, VCaP, and PC-3?
The effects of CPA can vary significantly between different prostate cancer cell lines due to their distinct androgen receptor status:
-
LNCaP cells express a mutated AR (T877A), which can be promiscuously activated by other steroids and even some anti-androgens. This can sometimes lead to CPA acting as a partial agonist in these cells.
-
VCaP cells overexpress wild-type AR and are highly sensitive to androgens.
-
PC-3 and DU145 cells are androgen-independent and lack significant AR expression. In these cells, any observed effects of CPA would be through AR-independent pathways.
Troubleshooting Guides
Issue 1: Unexpected Agonistic Effect of CPA
Problem: Instead of inhibiting androgen receptor (AR) signaling, this compound Acetate (CPA) is causing an increase in the expression of AR target genes or promoting cell proliferation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Partial Agonism at High Concentrations | CPA can act as a partial agonist for the AR with an EC50 of approximately 4.0 μM. Reduce the concentration of CPA to a range where it is known to be a pure antagonist (e.g., in the nanomolar range for competitive binding). |
| AR Mutation in Cell Line | Cell lines like LNCaP have a mutated AR (T877A) that can be activated by anti-androgens. Use a different cell line with a wild-type AR (e.g., VCaP) to confirm the antagonistic effect. |
| AR Overexpression | Increased AR expression can lead to the conversion of AR antagonists into agonists. Verify the AR expression level in your cell line. |
Issue 2: No or Low Response to CPA Treatment
Problem: CPA treatment does not result in the expected inhibition of androgen-induced cell proliferation or gene expression.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Endogenous Androgens in Serum | Standard fetal bovine serum (FBS) contains androgens that can compete with CPA. Use charcoal-stripped FBS to remove endogenous steroids. |
| Degraded CPA Stock Solution | CPA may degrade with improper storage or multiple freeze-thaw cycles. Prepare fresh stock solutions of CPA for each experiment and store them under the manufacturer's recommended conditions. |
| Phenol Red Interference | Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can sometimes interfere with hormone-related experiments. If you suspect interference, use a phenol red-free medium. |
| Low AR Expression in Cells | The cell line may have lost AR expression over time. Regularly check the AR expression level in your cells using qPCR or Western blotting. |
Issue 3: Inconsistent Cell Viability/Proliferation Assay Results
Problem: High variability in results from MTT, WST-1, or other colorimetric proliferation assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates is a common source of variability. Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to ensure even settling. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered cell growth. Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity. |
| Interference with Assay Reagents | CPA, being a chemical compound, might directly interfere with the assay chemistry. Include a "no-cell" control with CPA to check for any direct reaction with the assay reagents. |
| Suboptimal Incubation Time | The incubation time with the viability reagent (e.g., MTT) can affect the results. Optimize the incubation time for your specific cell line and experimental conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound Acetate from various in vitro studies.
Table 1: Receptor Binding and Activity of this compound Acetate
| Parameter | Value | Cell Line/System | Reference |
| AR Antagonist IC50 | 7.1 nM | CV-1 cells (co-transfected) | |
| AR Partial Agonist EC50 | 4.0 µM | CV-1 cells (co-transfected) | |
| Binding Affinity (KD) to AR | 11.6 nM | Rat prostatic cytosol |
Table 2: Effective Concentrations of this compound Acetate in Cell-Based Assays
| Assay Type | Cell Line | Effective Concentration | Observed Effect | Reference |
| Cytotoxicity (MTT Assay) | Tera-1 (testicular cancer) | IC50: 0.221 mg/mL | Reduction in cell viability | |
| Cytotoxicity (MTT Assay) | RAW 264.7 (macrophage) | IC50: 0.421 mg/mL | Reduction in cell viability | |
| Apoptosis Enhancement | PC-3 (prostate cancer) | 50 µM | Increased susceptibility to TRAIL-induced apoptosis | |
| Apoptosis Enhancement | DU145 (prostate cancer) | 50 µM | Increased susceptibility to TRAIL-induced apoptosis |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
This protocol is for assessing the effect of CPA on the proliferation of androgen-sensitive prostate cancer cells (e.g., LNCaP).
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells to achieve a single-cell suspension.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of CPA in culture medium. A typical concentration range to test would be from 10 nM to 50 µM.
-
Also, prepare a solution of a known androgen, such as DHT (e.g., 10 nM), to stimulate proliferation.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of CPA, with and without the addition of DHT. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Androgen Receptor Target Gene Expression (qPCR)
This protocol outlines the steps to measure the effect of CPA on the expression of an AR target gene, such as Prostate-Specific Antigen (PSA), in VCaP cells.
-
Cell Culture and Treatment:
-
Seed 1 x 10^6 VCaP cells in a 6-well plate with RPMI-1640 medium containing 10% CS-FBS.
-
After 24 hours, replace the medium with fresh medium containing CPA (e.g., 1 µM) and/or DHT (e.g., 10 nM). Include vehicle controls.
-
Incubate for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for your target gene (e.g., PSA) and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: Mechanism of Action of this compound Acetate (CPA) on the Androgen Receptor Signaling Pathway.
Caption: Troubleshooting Logic for Inconsistent this compound Acetate (CPA) Experimental Results.
Caption: General Experimental Workflow for Studying the Effects of this compound Acetate (CPA).
References
Technical Support Center: Cyproterone Acetate (CPA) & Androgen Receptor Modulation
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information regarding the potential for Cyproterone Acetate (CPA) to act as a partial agonist of the androgen receptor (AR), particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound Acetate (CPA)?
This compound Acetate is a synthetic steroidal derivative primarily known for its antiandrogenic and progestogenic activities.[1] Its main mechanism involves competitively blocking the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[2][3] This antagonism prevents the receptor's activation and the subsequent transcription of androgen-dependent genes.[4] Additionally, due to its progestogenic properties, CPA exerts a negative feedback effect on the hypothalamus and pituitary gland, leading to reduced gonadotropin release and consequently lower testosterone production.
Q2: Is there evidence for CPA acting as a partial agonist at the androgen receptor?
Yes, several in vitro studies have demonstrated that while CPA is a potent antagonist at lower concentrations, it can exhibit partial agonist activity at higher concentrations. This dual activity is a critical consideration in experimental design and clinical applications. The agonistic effects are observed as an ability to stimulate AR-dependent gene transcription, particularly in the absence of a potent androgen. In the presence of testosterone, low concentrations of CPA inhibit AR-mediated transcription, but as CPA concentrations increase, it can stimulate this transcription.
Q3: At what concentrations are the partial agonist effects of CPA typically observed?
The transition from antagonistic to agonistic activity is dose-dependent. While CPA shows strong antagonist properties with an IC50 of 7.1 nM, its partial agonist effects are observed at much higher concentrations, with a reported EC50 of 4.0 μM for androgen receptor agonism. This micromolar concentration requirement for agonism contrasts sharply with its nanomolar efficacy as an antagonist.
Quantitative Data Summary
The following table summarizes key quantitative values for this compound Acetate's interaction with the androgen receptor, compiled from various studies.
| Parameter | Value | Receptor/System | Comments | Source |
| Antagonist Activity (IC50) | 7.1 nM | Human Androgen Receptor (hAR) | Measures the concentration needed to inhibit 50% of the androgen-induced response. | |
| Agonist Activity (EC50) | 4.0 µM | Human Androgen Receptor (hAR) | Measures the concentration needed for 50% of its maximal agonistic effect. | |
| Binding Affinity (KD) | 11.6 nM | Rat Cytosolic Androgen Receptors | Represents the equilibrium dissociation constant; a measure of binding affinity. | |
| Competitive Binding (IC50) | 24 nM | Rat Prostate Cytosol AR | Concentration required to displace 50% of labeled DHT from the receptor. |
Experimental Protocols & Troubleshooting
Key Experiment: AR-Mediated Reporter Gene Assay
This is a common in vitro method to determine if a compound acts as an AR agonist or antagonist.
Objective: To quantify the ability of CPA to induce or inhibit androgen receptor-dependent transcription of a reporter gene (e.g., luciferase).
Detailed Methodology:
-
Cell Culture: Use a mammalian cell line with low to no endogenous AR expression, such as Chinese Hamster Ovary (CHO) or specific kidney cell lines (e.g., CV-1).
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human androgen receptor (hAR).
-
A reporter vector containing an androgen-responsive element (ARE) or a Mouse Mammary Tumor Virus (MMTV) promoter upstream of a reporter gene, such as luciferase (luc).
-
-
Compound Treatment (Agonist Mode):
-
After transfection and cell recovery (typically 24 hours), replace the medium with a charcoal-stripped serum medium to remove endogenous steroids.
-
Treat cells with increasing concentrations of CPA (e.g., from 1 nM to 100 µM) for 24 hours to assess its ability to directly stimulate the reporter gene.
-
-
Compound Treatment (Antagonist Mode):
-
Treat cells with a known AR agonist (e.g., 1-10 nM DHT or R1881) to establish a baseline of maximal receptor activation.
-
In parallel, co-treat cells with the agonist and increasing concentrations of CPA (e.g., 1 nM to 10 µM).
-
-
Lysis and Signal Detection:
-
After the incubation period, lyse the cells according to the manufacturer's protocol for the specific reporter assay kit.
-
Measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Agonist Mode: Plot the reporter signal against the log of CPA concentration to determine the EC50 value.
-
Antagonist Mode: Plot the reporter signal against the log of CPA concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in "no treatment" controls | - Incomplete removal of endogenous androgens from serum.- "Leaky" promoter in the reporter plasmid. | - Ensure the use of charcoal/dextran-stripped fetal bovine serum.- Test different reporter constructs or cell lines. |
| No agonistic activity observed even at high CPA concentrations | - Insufficient CPA concentration range.- Low sensitivity of the cell line or reporter system.- Cell toxicity at high concentrations. | - Extend the upper range of CPA concentrations (e.g., up to 100 µM).- Use a cell line known to be responsive or a more sensitive reporter system.- Perform a parallel cell viability assay (e.g., MTT) to check for toxicity. |
| Inconsistent results between experiments | - Variation in transfection efficiency.- Cell passage number affecting responsiveness. | - Normalize reporter activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase).- Use cells within a consistent and low passage number range. |
| Partial agonism masks antagonist effect | - At high concentrations, the agonistic effect of CPA can overcome its competitive antagonism in the presence of another agonist. | - Carefully analyze the dose-response curve. The curve may dip (antagonism) before rising again (agonism).- Limit the upper concentration range when specifically measuring antagonism. |
Visualizations: Workflows and Pathways
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway and indicates the dual action of this compound Acetate.
Caption: Androgen Receptor signaling and CPA's dual-action mechanism.
Experimental Workflow: Reporter Gene Assay
This diagram outlines the steps for conducting a cell-based reporter assay to assess CPA's activity.
Caption: Workflow for assessing CPA's AR agonist/antagonist activity.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. This compound acetate acts as a disruptor of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Cyproterone's Weak Glucocorticoid Activity in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on navigating the complexities of cyproterone acetate's (CPA) weak glucocorticoid activity in experimental design. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the nature of this compound Acetate's (CPA) interaction with the Glucocorticoid Receptor (GR)?
A1: this compound acetate exhibits a complex interaction with the glucocorticoid receptor. It is considered a partial agonist with weak glucocorticoid activity, particularly at high doses.[1] However, studies have also characterized CPA as a competitive antagonist of the GR, capable of inhibiting the transactivation induced by potent glucocorticoids like dexamethasone.[2] This dual agonist/antagonist profile is concentration-dependent and cell-type specific. At low concentrations, it can antagonize the effects of other glucocorticoids, while at higher concentrations, it can exert partial agonist effects.[1]
Q2: How significant is the glucocorticoid activity of CPA compared to other steroids?
A2: The glucocorticoid potency of CPA is considered weak. Studies in mice suggest that CPA has approximately one-fifth the corticoid potency of prednisone when assessed by its effect on spleen weight.[3] Its binding affinity for the glucocorticoid receptor is in the nanomolar range, similar to its affinity for the progesterone receptor.[2]
Q3: Can CPA's glucocorticoid activity affect the Hypothalamic-Pituitary-Adrenal (HPA) axis?
A3: Yes, the glucocorticoid properties of CPA can lead to the suppression of the HPA axis. This occurs through negative feedback on the pituitary gland, reducing the secretion of adrenocorticotropic hormone (ACTH) and consequently, cortisol production from the adrenal glands. This can result in adrenal suppression and, upon withdrawal of high-dose CPA, may lead to adrenal insufficiency.
Q4: How can I control for the off-target glucocorticoid effects of CPA in my experiments?
A4: To mitigate the confounding effects of CPA's glucocorticoid activity, consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of CPA for its primary purpose (e.g., anti-androgenic effects) that minimizes glucocorticoid activity.
-
Use of a GR Antagonist: In mechanistic studies, co-administration of a pure GR antagonist, such as mifepristone (RU486), can help to dissect the GR-mediated effects of CPA from its other activities.
-
Appropriate Controls: Include control groups treated with a selective glucocorticoid (e.g., dexamethasone) and/or a pure anti-androgen without glucocorticoid activity to differentiate between the different hormonal effects.
-
Cell Line Selection: Choose cell lines with well-characterized and low endogenous GR expression if the glucocorticoid effect is not the primary focus of the study.
Q5: What are the potential implications of CPA's cross-reactivity with other steroid receptors?
A5: CPA is known to bind to the androgen receptor (as an antagonist) and the progesterone receptor (as an agonist) with high affinity. This cross-reactivity is a critical consideration in experimental design, as the observed biological effects of CPA may be a composite of its actions on multiple receptors. It is essential to design experiments that can distinguish between these different activities, for example, by using specific receptor antagonists for the androgen and progesterone receptors in control experiments.
Troubleshooting Guide
Issue 1: Unexpected Glucocorticoid-like Effects Observed at Low Doses of CPA.
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line or animal model to glucocorticoids. | 1. Characterize the glucocorticoid sensitivity of your experimental system using a potent glucocorticoid like dexamethasone. 2. Consider using a less sensitive model if the glucocorticoid effect is confounding. |
| Synergistic effects with other components in the experimental medium. | 1. Review all components of your cell culture medium or vehicle for potential hormonal activity. 2. Use charcoal-stripped serum to remove endogenous steroids. |
| Metabolism of CPA to a more potent glucocorticoid metabolite. | 1. Investigate the metabolic profile of CPA in your specific experimental system. 2. If possible, use analytical methods to measure the levels of CPA and its metabolites. |
Issue 2: Inconsistent Results in GR-dependent Reporter Gene Assays.
| Possible Cause | Troubleshooting Steps |
| Dual agonist/antagonist activity of CPA. | 1. Perform a full dose-response curve for CPA alone to determine its intrinsic activity. 2. Conduct co-treatment experiments with a known GR agonist (e.g., dexamethasone) to assess the antagonistic potential of CPA at different concentrations. |
| Promoter context of the reporter construct. | 1. The transcriptional output of the GR can be influenced by the specific response elements in the reporter gene's promoter. 2. Consider using multiple reporter constructs with different glucocorticoid response elements (GREs) to get a more comprehensive picture of CPA's activity. |
| Cellular context and co-factor availability. | 1. The cellular machinery, including the presence of co-activators and co-repressors, can influence whether a ligand acts as an agonist or antagonist. 2. Be aware that results may vary between different cell types. |
Issue 3: Difficulty Differentiating Between Glucocorticoid, Anti-androgenic, and Progestogenic Effects.
| Possible Cause | Troubleshooting Steps |
| CPA's promiscuous binding to multiple steroid receptors. | 1. Use specific antagonists for the androgen receptor (e.g., bicalutamide) and progesterone receptor (e.g., mifepristone) in parallel experiments to block these pathways. 2. This will help to isolate the effects mediated through the glucocorticoid receptor. |
| Downstream signaling pathway crosstalk. | 1. Map the signaling pathways activated by CPA in your system. 2. Use specific inhibitors for key downstream signaling molecules to dissect the contributions of each receptor pathway. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound Acetate and Related Compounds
| Compound | Receptor | Binding Affinity (Kd or Ki in nM) | Reference |
| This compound Acetate | Glucocorticoid Receptor (GR) | 15-70 | |
| This compound Acetate | Progesterone Receptor (PR) | 15-70 | |
| This compound Acetate | Androgen Receptor (AR) | 7.1 (IC50) | |
| Dexamethasone | Glucocorticoid Receptor (GR) | ~1-10 | N/A |
| Mifepristone (RU486) | Glucocorticoid Receptor (GR) | 15-70 | |
| Mifepristone (RU486) | Progesterone Receptor (PR) | 15-70 |
Table 2: In Vivo Effects of this compound Acetate on the HPA Axis
| Species | Dose | Effect | Reference |
| Rat | 2 or 6 mg/day for 3 weeks | Decreased plasma corticosterone | |
| Human | High doses | Suppression of ACTH and cortisol | N/A |
| Human | Upon withdrawal from high doses | Potential for adrenal insufficiency | N/A |
Mandatory Visualization
Caption: Classical glucocorticoid receptor signaling pathway and the point of interaction for this compound Acetate.
Caption: A logical workflow for troubleshooting unexpected glucocorticoid effects of this compound Acetate.
Caption: A diagram illustrating the interactions of this compound Acetate with multiple steroid hormone receptors.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound acetate to the glucocorticoid receptor in a competitive format using a radiolabeled glucocorticoid.
Materials:
-
Purified recombinant human glucocorticoid receptor
-
Radiolabeled glucocorticoid (e.g., [3H]dexamethasone)
-
Unlabeled this compound acetate
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled this compound acetate and unlabeled dexamethasone in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Prepare a working solution of the radiolabeled glucocorticoid at a concentration at or below its Kd for the GR.
-
Prepare a working solution of the purified GR. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Serial dilutions of unlabeled this compound acetate (test compound) or unlabeled dexamethasone (for non-specific binding) or buffer alone (for total binding).
-
Radiolabeled glucocorticoid solution.
-
Initiate the binding reaction by adding the GR solution.
-
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium. The incubation time should be optimized for the specific receptor and ligand.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of a saturating concentration of unlabeled dexamethasone) from total binding (radioactivity in the absence of any competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Glucocorticoid Receptor Transactivation Reporter Gene Assay
This protocol measures the ability of this compound acetate to activate or inhibit GR-mediated gene transcription using a reporter gene system.
Materials:
-
Mammalian cell line expressing the human glucocorticoid receptor (e.g., HEK293T, HeLa).
-
Reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium (use charcoal-stripped serum to avoid interference from endogenous steroids).
-
This compound acetate.
-
Dexamethasone (as a positive control for GR agonism).
-
Mifepristone (RU486) (as a positive control for GR antagonism).
-
Lysis buffer.
-
Reporter gene assay system (e.g., luciferase assay kit).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Seed the cells in multi-well plates.
-
Transfect the cells with the GRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing serial dilutions of this compound acetate.
-
For agonist testing, treat cells with CPA alone.
-
For antagonist testing, co-treat cells with a fixed concentration of dexamethasone (e.g., at its EC50) and serial dilutions of CPA.
-
Include appropriate controls: vehicle, dexamethasone alone, and mifepristone plus dexamethasone.
-
-
Incubation:
-
Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer.
-
Perform the reporter gene assay (e.g., luciferase assay) on the cell lysates according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the reporter gene activity (e.g., luminescence).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
For agonist activity, plot the normalized reporter activity against the logarithm of the CPA concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of dexamethasone-induced reporter activity against the logarithm of the CPA concentration to determine the IC50.
-
References
Technical Support Center: Cyproterone Acetate Withdrawal Effects in In-Vivo Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in-vivo withdrawal effects of Cyproterone Acetate (CPA).
Frequently Asked Questions (FAQs)
General
Q1: What is this compound Acetate (CPA) and what are its primary mechanisms of action?
A1: this compound acetate is a synthetic steroidal antiandrogen and progestin. Its primary mechanisms of action include:
-
Androgen Receptor (AR) Antagonism: CPA competitively blocks androgen receptors, preventing testosterone and dihydrotestosterone (DHT) from binding and exerting their effects.[1][2]
-
Progestogenic Activity: CPA has potent progestogenic effects, which lead to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testicular androgen production.
-
Glucocorticoid-like Effects: At higher doses, CPA can exert weak glucocorticoid-like effects, which can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[3][4]
Q2: What is the rationale for studying CPA withdrawal effects in in-vivo models?
A2: Studying CPA withdrawal is crucial for several reasons:
-
Understanding Rebound Effects: Abrupt cessation of CPA can lead to a rebound in testosterone levels and the re-emergence or worsening of androgen-dependent conditions.
-
Investigating Antiandrogen Withdrawal Syndrome (AAWS): In some clinical contexts, particularly in prostate cancer, withdrawal from antiandrogens like CPA can paradoxically lead to a temporary regression of the disease.[5] In-vivo models are essential to understand the molecular mechanisms underlying this phenomenon.
-
Assessing HPA Axis Recovery: Due to its glucocorticoid-like effects, prolonged CPA treatment can suppress the HPA axis. Withdrawal studies are necessary to determine the timeline and completeness of HPA axis recovery to avoid adrenal insufficiency.
-
Evaluating Long-term Physiological and Behavioral Changes: Understanding the lasting impacts of CPA treatment on various organ systems and behaviors after discontinuation is vital for preclinical safety and efficacy assessments.
Hormonal Effects
Q3: What are the expected hormonal changes after CPA withdrawal in male rodent models?
A3: Following the cessation of CPA treatment, a "rebound" effect on the HPG axis is anticipated. This typically involves:
-
Increased LH and FSH: The removal of the progestogenic negative feedback from CPA leads to an increase in pituitary gonadotropin secretion.
-
Increased Testosterone: The surge in LH stimulates the Leydig cells in the testes to produce more testosterone. The timeline for the normalization of testosterone levels can vary. In human studies, testosterone levels remained low for 6-28 days after stopping treatment.
Q4: What is the impact of CPA withdrawal on the adrenal glands?
A4: CPA treatment can cause adrenal atrophy due to its glucocorticoid-like suppression of the HPA axis. Studies in rats and hamsters suggest that this effect can be long-lasting:
-
In rats, the ACTH-adrenal system had not recovered two weeks after cessation of treatment, and full recovery may take several months.
-
In male hamsters, adrenal atrophy was still present four weeks after stopping CPA treatment, although some recovery was observed.
Histological Effects
Q5: What histological changes can be expected in androgen-dependent tissues like the prostate and seminal vesicles after CPA withdrawal?
A5: During CPA treatment, androgen-dependent tissues such as the prostate and seminal vesicles undergo atrophy. Upon withdrawal, the rebound in testosterone is expected to reverse these atrophic changes. Researchers should look for:
-
Increased epithelial cell height and proliferation: The restoration of androgen signaling should stimulate the growth of the glandular epithelium in the prostate and seminal vesicles.
-
Increased glandular secretions: The volume of prostatic and seminal fluid is likely to increase.
-
Changes in stromal components: The ratio of stromal to epithelial tissue may change as the glands regenerate.
Behavioral Effects
Q6: Are there any expected behavioral changes following CPA withdrawal?
A6: While specific studies on behavioral changes after CPA withdrawal in animal models are limited, based on its hormonal effects, potential behavioral alterations could include:
-
Increased aggression and sexual behavior: The rebound in testosterone levels may lead to an increase in androgen-dependent behaviors.
-
Anxiety-like behaviors: Given that hormonal fluctuations can influence anxiety, it is plausible that CPA withdrawal may induce anxiety-like phenotypes. This is an area that requires further investigation in preclinical models.
Troubleshooting Guides
Problem: Unexpectedly High Variability in Testosterone Rebound
| Possible Cause | Troubleshooting Steps |
| Individual differences in HPG axis recovery. | Increase the number of animals per group to improve statistical power. Consider analyzing data for subgroups of "fast" and "slow" responders. |
| Inconsistent CPA dosage or administration during the treatment phase. | Ensure accurate and consistent dosing throughout the treatment period. For oral administration, consider using gavage to ensure each animal receives the full dose. |
| Stress-induced hormonal fluctuations. | Minimize animal handling and other stressors, especially around the time of blood collection. Acclimatize animals to all procedures. |
| Assay variability. | Run all samples for a given experiment in the same assay to minimize inter-assay variability. Include appropriate controls and standards. |
Problem: No Significant Histological Changes Observed in Prostate/Seminal Vesicles After Withdrawal
| Possible Cause | Troubleshooting Steps |
| Insufficient duration of the withdrawal period. | The restoration of tissue morphology takes time. Extend the duration of the withdrawal period. A pilot study with multiple time points (e.g., 1, 2, 4, and 8 weeks post-withdrawal) can help determine the optimal endpoint. |
| Incomplete testosterone rebound. | Confirm that a significant testosterone rebound has occurred via hormonal analysis before proceeding with histological analysis. |
| Insensitive histological endpoints. | In addition to general morphology, use quantitative measures such as epithelial cell height, luminal area, and proliferation markers (e.g., Ki-67 staining). |
| Low dose of CPA during treatment did not induce significant atrophy. | Ensure the CPA dose and treatment duration were sufficient to cause measurable atrophy, which can then be reversed upon withdrawal. |
Problem: Difficulty in Assessing Adrenal Function Recovery
| Possible Cause | Troubleshooting Steps |
| Basal corticosterone levels are not a sensitive enough measure. | Use dynamic tests of HPA axis function, such as an ACTH stimulation test or a stress-induced corticosterone response (e.g., restraint stress). |
| Prolonged HPA axis suppression. | Recovery of the HPA axis after CPA withdrawal can be slow, potentially taking several months. Extend the post-withdrawal observation period. |
| Circadian rhythm of corticosterone. | Ensure all blood samples for corticosterone measurement are collected at the same time of day, preferably at the peak of the circadian cycle (beginning of the dark phase for nocturnal animals). |
Quantitative Data Summary
Table 1: Hormonal and Glandular Weight Changes During and After this compound Acetate (CPA) Treatment in In-Vivo Models
| Parameter | Animal Model | CPA Treatment Details | Effect During Treatment | Effect After Withdrawal | Reference |
| Serum Testosterone | Male Rats | 5 or 20 mg/kg/day for 1-5 weeks | Significant increase (at high dose) | Not explicitly studied, but rebound is expected. | |
| Serum Testosterone | Human Males | 100 mg/day for 21-31 days | Fall to subnormal levels within 7 days | Remained low for 6-28 days post-treatment. | |
| Adrenal Gland Weight | Male Wistar Rats | 2 or 6 mg/day for 3 weeks | Significant reduction | Not explicitly studied, but slow recovery is suggested. | |
| Adrenal Gland Weight | Male Hamsters | Not specified | Slowed growth | Atrophy still present 4 weeks post-treatment. | |
| Prostate & Seminal Vesicle Weight | Adult Rats | 10 mg/animal/day for 13-39 days | Significant reduction | Not explicitly studied, but reversal of atrophy is expected with testosterone rebound. |
Experimental Protocols
Protocol 1: General Workflow for a CPA Withdrawal Study in Male Rats
This protocol outlines a general experimental design to study the hormonal and histological effects of CPA withdrawal.
Caption: General experimental workflow for a CPA withdrawal study in rats.
Protocol 2: Method for Assessing Androgen Receptor (AR) Translocation
Based on a study investigating the effects of CPA on AR translocation in the rat prostate, this protocol can be adapted to study AR dynamics during CPA withdrawal.
-
Animal Groups: Include a control group, a CPA-treated group, and multiple CPA withdrawal groups at different time points (e.g., 1, 2, 4 weeks post-CPA).
-
Tissue Preparation: Euthanize animals and immediately excise the prostate. Mince the tissue and homogenize in a suitable buffer.
-
Subcellular Fractionation: Separate the homogenate into nuclear and cytoplasmic fractions by centrifugation.
-
Androgen Receptor Assay: Quantify AR levels in both the nuclear and cytoplasmic fractions using an exchange assay with a radiolabeled androgen like [3H]methyltrienolone ([3H]R1881).
-
Data Analysis: Compare the ratio of nuclear to cytoplasmic AR levels across the different experimental groups to assess the extent of AR translocation.
Signaling Pathways and Logical Relationships
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation by CPA and Withdrawal
Caption: Regulation of the HPG axis by CPA and the effects of withdrawal.
Hypothesized Mechanism of Antiandrogen Withdrawal Syndrome (AAWS)
Caption: Hypothesized mechanism of Antiandrogen Withdrawal Syndrome (AAWS).
References
- 1. This compound acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some effects of this compound and this compound acetate on the reproductive physiology of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproteroneacetate and ACTH adrenal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and this compound acetate on the adrenal gland in the rat: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acetate acts as a disruptor of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy of Cyproterone Acetate vs. Bicalutamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent antiandrogen therapies, Cyproterone Acetate (CPA) and Bicalutamide. Both compounds are pivotal in androgen deprivation therapy, primarily for prostate cancer, by targeting the androgen receptor (AR). However, their distinct molecular structures—steroidal for CPA and non-steroidal for Bicalutamide—confer different mechanisms of action and efficacy profiles. This document synthesizes available in vitro data to offer a clear comparison of their performance, supported by experimental methodologies and visual representations of key biological pathways.
Mechanism of Action: A Tale of Two Antagonists
This compound acetate, a derivative of hydroxyprogesterone, is a steroidal antiandrogen that competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR.[1] Beyond its antagonistic properties, CPA also exhibits progestational and weak glucocorticoid activity.[1] Notably, at high concentrations or in the context of certain AR mutations (e.g., T877A), CPA can act as a partial agonist, paradoxically stimulating AR-mediated gene transcription.[2][3]
In contrast, Bicalutamide is classified as a "pure" non-steroidal antiandrogen.[4] It functions as a competitive antagonist at the AR, effectively blocking androgen binding and subsequent downstream signaling without exhibiting intrinsic agonistic activity on the wild-type receptor. This "pure" antagonism is a key differentiator from CPA, particularly in cell lines like LNCaP which harbor a mutated AR where CPA can act as an agonist.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize key quantitative parameters for this compound Acetate and Bicalutamide based on available in vitro studies. It is important to note that these values are compiled from different sources and experimental conditions may vary, thus direct comparison should be approached with caution.
| Parameter | This compound Acetate | Bicalutamide | Cell Line/System | Reference(s) |
| IC50 (AR Antagonism) | 7.1 nM | 159–243 nM | Not Specified | |
| Relative Binding Affinity (RBA) to AR | Higher than first-generation non-steroidal antiandrogens | Lower than DHT, but 2-4 times higher than hydroxyflutamide | Rat and Human Prostate AR |
Table 1: Comparative Inhibitory Concentrations and Binding Affinities. This table highlights the half-maximal inhibitory concentration (IC50) for androgen receptor antagonism and the relative binding affinity of each compound.
| Cell Line | Assay Type | Effect of this compound Acetate | Effect of Bicalutamide | Reference(s) |
| LNCaP (mutated AR) | Proliferation/Gene Expression | Can act as an agonist, stimulating proliferation. | Acts as a pure antagonist, inhibiting androgen-stimulated growth. | |
| LAPC4 (wild-type AR) | Gene Expression (PSA, TMPRSS2) | Effective inhibition of AR target genes. | Effective inhibition of AR target genes. | |
| C4-2 (androgen-independent) | Cell Viability | Reduction in cell viability at higher concentrations. | Reduction in cell viability at higher concentrations. |
Table 2: Effects on Prostate Cancer Cell Lines. This table summarizes the differential effects of this compound Acetate and Bicalutamide on various prostate cancer cell lines, highlighting the impact of androgen receptor mutation status.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
The diagram above illustrates the androgen receptor signaling cascade. Androgens from the extracellular space enter the cell and bind to the androgen receptor in the cytoplasm, which is stabilized by heat shock proteins. This binding event triggers the dissociation of HSPs, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements on the DNA, initiating the transcription of target genes that promote cell growth and survival. Both this compound Acetate and Bicalutamide competitively inhibit the initial binding of androgens to the AR. Bicalutamide is a pure antagonist that prevents AR activation. This compound Acetate also primarily acts as an antagonist but can exhibit partial agonist activity under certain conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound Acetate and Bicalutamide to the androgen receptor.
Materials:
-
Prostate cancer cells (e.g., LNCaP) or purified androgen receptor protein.
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881).
-
This compound Acetate and Bicalutamide at various concentrations.
-
Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare cell lysates or purified AR protein.
-
In a multi-well plate, incubate a constant concentration of radiolabeled androgen with varying concentrations of the competitor compounds (CPA or Bicalutamide) and the AR preparation.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound Acetate and Bicalutamide on the proliferation of prostate cancer cells and to calculate the IC50 for cell growth inhibition.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, LAPC4, C4-2).
-
Complete cell culture medium.
-
This compound Acetate and Bicalutamide at various concentrations.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Spectrophotometer or luminometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of CPA, Bicalutamide, or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
Objective: To measure the effect of this compound Acetate and Bicalutamide on the expression of androgen receptor target genes (e.g., PSA, TMPRSS2).
Materials:
-
Prostate cancer cells.
-
This compound Acetate and Bicalutamide.
-
Androgen (e.g., DHT or R1881) to stimulate gene expression.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Seed cells and treat them with CPA, Bicalutamide, or vehicle control in the presence of an androgen.
-
After the desired incubation period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.
Conclusion
In vitro evidence demonstrates that both this compound Acetate and Bicalutamide are effective antagonists of the androgen receptor. Bicalutamide's characterization as a "pure" antagonist offers a distinct advantage, particularly in the context of AR mutations where CPA may exhibit partial agonism. Quantitative data on binding affinity and inhibitory concentrations, while not always directly comparable across studies, suggest that both compounds are potent inhibitors of AR signaling. The choice between these agents in a research or clinical setting may depend on the specific AR status of the cells or tumor and the desired pharmacological profile. Further head-to-head in vitro studies under standardized conditions would be invaluable for a more definitive comparison of their potency.
References
- 1. Effects of steroidal and non-steroidal antiandrogens on wild-type and mutant androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiandrogens Act as Selective Androgen Receptor Modulators at the Proteome Level in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Lab: Cyproterone vs. Flutamide on Prostate Cancer Cell Lines
For researchers and drug development professionals navigating the landscape of antiandrogen therapies for prostate cancer, a detailed understanding of their comparative efficacy at the cellular level is paramount. This guide provides a head-to-head comparison of two seminal antiandrogens, the steroidal Cyproterone acetate and the non-steroidal Flutamide, on prostate cancer cell lines. The following sections dissect their performance based on experimental data, outline the methodologies for key experiments, and visualize the intricate signaling pathways they modulate.
Executive Summary
While both this compound acetate and Flutamide are designed to thwart androgen receptor (AR) signaling, a cornerstone of prostate cancer proliferation, their mechanisms and in vitro efficacy exhibit notable differences. This guide synthesizes data from multiple studies to present a comparative analysis of their effects on cell viability, apoptosis, and androgen receptor signaling in common prostate cancer cell lines such as LNCaP (androgen-sensitive) and PC3 (androgen-insensitive).
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of this compound acetate and Flutamide on prostate cancer cell lines.
Table 1: Comparative Efficacy on Cell Viability (IC50)
| Compound | Cell Line | IC50 (µM) | Citation |
| Flutamide | PC3 | 17.88 | |
| Flutamide | LNCaP | 14.3 | |
| Flutamide | DU145 | 11.44 | |
| This compound Acetate | Tera-1 | 221 | [1] |
| This compound Acetate | RAW264.7 | 421 | [1] |
| This compound Acetate | CV-1** | 0.0071 |
*Note: Tera-1 (testicular cancer) and RAW264.7 (macrophage) are not prostate cancer cell lines; data is included for context due to the scarcity of direct IC50 values for this compound acetate in prostate cancer cell lines. **CV-1 is a monkey kidney cell line.
Table 2: Impact on Apoptosis
| Compound | Cell Line | Apoptotic Effect | Citation |
| Flutamide | PC3 | Increased percentage of apoptotic cells. | |
| Flutamide | LNCaP | Increased percentage of apoptotic cells. | |
| Flutamide | DU145 | Increased percentage of apoptotic cells. | |
| This compound Acetate | PC3 | Enhanced TRAIL-induced apoptosis. | |
| This compound Acetate | DU145 | Enhanced TRAIL-induced apoptosis. |
Mechanism of Action and Impact on Androgen Receptor Signaling
Both this compound acetate and Flutamide function as androgen receptor antagonists. However, their molecular interactions and downstream consequences differ significantly.
Flutamide , a non-steroidal antiandrogen, acts as a pure competitive antagonist of the androgen receptor. It binds to the AR and prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes such as prostate-specific antigen (PSA). Studies on LNCaP cells have shown that flutamide can reduce both AR and PSA protein levels.
This compound acetate , a steroidal antiandrogen, exhibits a more complex mechanism. It not only competitively inhibits the androgen receptor but also possesses progestational and weak glucocorticoid activity. This can lead to a feedback inhibition of luteinizing hormone (LH) release from the pituitary, subsequently reducing testosterone production. However, in the context of the mutated androgen receptor present in LNCaP cells (T877A), this compound acetate can paradoxically act as an agonist, stimulating cell growth and PSA secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound acetate or Flutamide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured and treated with this compound acetate or Flutamide as described for the viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for AR Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., AR, PSA, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This guide provides a comparative analysis of this compound acetate and Flutamide on prostate cancer cell lines based on available experimental data. Flutamide demonstrates clear cytotoxic and pro-apoptotic effects on various prostate cancer cell lines with defined IC50 values. The in vitro data for this compound acetate in prostate cancer cell lines is less comprehensive, and its potential for agonistic activity in cells with a mutated androgen receptor, such as LNCaP, presents a significant consideration for its therapeutic application.
For researchers and drug development professionals, these findings underscore the importance of cell line selection and the specific genetic context of the androgen receptor when evaluating the efficacy of antiandrogen therapies. Further direct, head-to-head comparative studies under standardized conditions are warranted to provide a more definitive understanding of the relative in vitro performance of these two important antiandrogens.
References
In-Vivo Comparison of Testosterone Suppression: Cyproterone Acetate vs. Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vivo comparison of two commonly used antiandrogen therapies, Cyproterone Acetate (CPA) and Leuprolide Acetate (a GnRH agonist), in their efficacy of testosterone suppression. The following sections detail their mechanisms of action, comparative experimental data from clinical studies, and the methodologies employed in these studies.
Mechanisms of Action
This compound acetate and Leuprolide acetate employ distinct mechanisms to achieve testosterone suppression. CPA acts as a direct androgen receptor antagonist and also exerts a negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis. In contrast, Leuprolide acetate, a Gonadotropin-Releasing Hormone (GnRH) agonist, initially stimulates but subsequently downregulates GnRH receptors in the pituitary gland, leading to a profound reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby inhibiting testicular testosterone production.
Comparative Efficacy in Testosterone Suppression
Clinical studies have demonstrated that both this compound acetate and leuprolide acetate are effective in suppressing testosterone levels.[1][2] A long-term, 5-year study and a shorter-term 1-year study both found that both treatments, in combination with estradiol, significantly and similarly suppressed total testosterone levels.[1][2]
Table 1: Comparison of Testosterone, LH, and FSH Suppression
| Parameter | This compound Acetate + Estradiol | Leuprolide Acetate + Estradiol | Study Duration | Finding | Citation |
| Total Testosterone | Significantly suppressed | Similarly and significantly suppressed | 5 years | Both regimens were effective in suppressing testosterone production. | [1] |
| LH | Significantly decreased | Significantly decreased (faster decrease in the first 12 months) | 1 year | Both treatments were effective, with Leuprolide showing a faster initial suppression of LH. | |
| FSH | Significantly decreased | Significantly decreased | 1 year | Both treatments effectively suppressed FSH levels. | |
| Total Testosterone | Significantly decreased | Significantly decreased | 1 year | Both treatments were equally effective in testosterone suppression over one year. |
Metabolic and Other Physiological Effects
While both drugs effectively suppress testosterone, they exhibit different profiles concerning metabolic parameters and other physiological effects.
Table 2: Comparative Metabolic and Other Effects
| Parameter | This compound Acetate + Estradiol | Leuprolide Acetate + Estradiol | Study Duration | Finding | Citation |
| Prolactin | Increased | No significant change | 5 years | Prolactin levels increased only in the CPA group. | |
| Fasting Insulin Resistance | Progressively increased | No significant change | 5 years | Worsened metabolic profile with CPA. | |
| Fasting Glucose | Progressively increased | No significant change | 5 years | Worsened metabolic profile with CPA. | |
| Total Cholesterol | Decreased | Increased | 1 year | Opposing effects on total cholesterol levels were observed. | |
| HDL-Cholesterol | Decreased | Increased | 1 year | Opposing effects on HDL-cholesterol levels were observed. | |
| Bone Mineral Density (BMD) | Increased | Increased | 3 years | Both treatments led to an increase in lumbar and total body BMD. |
Experimental Protocols
The data presented is primarily derived from comparative studies in transwomen receiving gender-affirming hormone therapy.
Long-Term (5-Year) Cohort Study Protocol
-
Objective: To assess the effects of 5-year administration of this compound acetate or leuprolide acetate in combination with estradiol in transwomen.
-
Study Design: A cohort study based on prospectively collected data.
-
Participants: Fifty transwomen were enrolled and divided into two groups of 25.
-
Treatment Groups:
-
CPA+E Group: 50 mg of this compound acetate daily (orally).
-
Leu+E Group: 3.75 mg of leuprolide acetate intramuscularly monthly.
-
Both groups also received 1 or 2 mg of estradiol daily.
-
-
Assessments: Reproductive hormones, biochemical and anthropometric parameters, body composition, and bone mineral density (BMD) were assessed over the 5-year period.
Short-Term (1-Year) Retrospective Observational Pilot Study Protocol
-
Objective: To retrospectively compare the effectiveness and safety of 1-year administration of transdermal estradiol with either this compound acetate or leuprolide acetate in transwomen.
-
Study Design: A retrospective observational pilot study.
-
Participants: Forty transwomen were included, with 20 in each treatment group.
-
Treatment Groups:
-
CPA+E Group: 50 mg of this compound acetate daily (orally).
-
Leu+E Group: 3.75 mg of leuprolide acetate intramuscularly monthly.
-
Both groups received transdermal estradiol at a dose of 1 or 2 mg daily.
-
-
Assessments: Reproductive hormones, biochemical parameters, body composition, and bone mineral density were assessed at baseline and over the 1-year treatment period.
Summary and Conclusion
Both this compound acetate and leuprolide acetate are highly effective in achieving and maintaining significant testosterone suppression. The choice between these agents may be guided by their differing side effect profiles, particularly concerning metabolic parameters. The CPA with estradiol combination was associated with a worsening metabolic profile, including increased fasting insulin resistance and glucose levels, and a decrease in HDL-cholesterol. In contrast, the leuprolide with estradiol combination was associated with an increase in total and HDL-cholesterol. Prolactin levels were noted to increase only in the this compound acetate group. No serious adverse events were recorded in the cited long-term study for either treatment regimen. For drug development professionals, these findings highlight the importance of considering the broader physiological impact of different testosterone suppression strategies beyond their primary efficacy.
References
- 1. A comparison of 5-year administration of this compound acetate or leuprolide acetate in combination with estradiol in transwomen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate vs leuprolide acetate in combination with transdermal oestradiol in transwomen: a comparison of safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression Analysis: A Comparative Guide to Cyproterone and Enzalutamide in Prostate Cancer Cells
Executive Summary
Cyproterone acetate, a steroidal antiandrogen, and Enzalutamide, a second-generation non-steroidal antiandrogen, are both pivotal in the management of prostate cancer. They function by antagonizing the androgen receptor, a key driver of prostate cancer cell growth and survival.[1] However, their distinct molecular structures and mechanisms of action suggest differential effects on the cellular transcriptome. Enzalutamide exhibits a multi-faceted inhibition of the AR signaling pathway, including blocking androgen binding, preventing nuclear translocation of the AR, and impairing the binding of the AR to DNA.[1][2] this compound acetate primarily acts as a competitive inhibitor of androgen binding to the AR. This guide summarizes the available data on the gene expression changes induced by Enzalutamide and provides a framework for understanding the potential similarities and differences compared to this compound.
Experimental Methodologies for Gene Expression Analysis
The following table outlines a typical experimental protocol for analyzing differential gene expression in prostate cancer cell lines treated with an AR antagonist like Enzalutamide, based on common practices in the field.
| Step | Procedure | Details | Reference |
| 1. Cell Culture | Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B) are cultured in appropriate media. | Cells are typically maintained in RPMI-1640 medium supplemented with fetal bovine serum (FBS). For experiments, cells are often switched to a steroid-deprived medium (e.g., using charcoal-stripped FBS) prior to treatment.[3][4] | |
| 2. Drug Treatment | Cells are treated with the antiandrogen (e.g., Enzalutamide) or a vehicle control (e.g., DMSO). | Concentrations and duration of treatment vary depending on the study's objectives. For instance, LNCaP cells might be treated with 10 µM Enzalutamide for 24-72 hours. | |
| 3. RNA Extraction | Total RNA is isolated from the treated and control cells. | Commercially available kits (e.g., RNeasy Plus Mini Kit from QIAGEN) are commonly used to ensure high-quality RNA with good integrity (RIN > 8.5). | |
| 4. Library Preparation | RNA-sequencing libraries are prepared from the isolated RNA. | This typically involves poly(A) selection for mRNA enrichment, followed by cDNA synthesis and adapter ligation. The NEBNext Ultra II Directional RNA library prep kit is a standard choice. | |
| 5. Sequencing | The prepared libraries are sequenced using a high-throughput sequencing platform. | Illumina platforms (e.g., HiSeq, NovaSeq) are frequently used for deep sequencing of the transcriptome. | |
| 6. Bioinformatic Analysis | Raw sequencing data is processed and analyzed to identify differentially expressed genes. | A standard pipeline includes quality control (e.g., FastQC), adapter trimming, alignment to a reference genome (e.g., hg38), and quantification of gene expression (e.g., using Kallisto or STAR). Differential expression analysis is then performed using tools like DESeq2 or edgeR. |
Quantitative Data Summary: Enzalutamide's Impact on Gene Expression
Studies on Enzalutamide-treated prostate cancer cells have revealed significant alterations in the transcriptome. The table below summarizes key quantitative findings from representative studies.
| Cell Line | Treatment | Key Findings | Reference |
| LNCaP | Enzalutamide (10 µM) | Induced more than 150 alternative splicing events compared to DMSO-treated cells. | |
| C4-2B (Enzalutamide-Resistant) | Chronic Enzalutamide (1 to 40 µM) | Identified 367 up-regulated and 223 down-regulated genes compared to control cells. | |
| Enzalutamide-Resistant vs. Sensitive Cells | Enzalutamide | Analysis of multiple datasets revealed 329 overlapping enzalutamide-related genes. These genes were inversely correlated with androgen response signaling. | |
| LNCaP and C4-2 | Enzalutamide (10 µM, 28 days) | Differentially regulated 188 AR-regulated enhancer RNAs (eRNAs) in LNCaP cells and 227 in C4-2 cells. |
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the comprehension of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: A generalized workflow for studying differential gene expression in response to antiandrogen treatment.
Caption: A simplified model of the Androgen Receptor signaling pathway and the inhibitory actions of this compound and Enzalutamide.
Comparative Analysis of Signaling Pathways and Gene Regulation
Both this compound and Enzalutamide target the AR signaling pathway, which is central to the growth and progression of prostate cancer. The activation of AR by androgens leads to its translocation to the nucleus, where it binds to androgen response elements (AREs) on the DNA and regulates the transcription of a multitude of genes involved in cell proliferation and survival.
Enzalutamide's comprehensive inhibition at multiple points in this pathway—androgen binding, nuclear translocation, and DNA binding—results in a profound and broad suppression of AR-regulated gene expression. Studies have shown that Enzalutamide treatment leads to the downregulation of well-known AR target genes such as KLK3 (encoding PSA) and TMPRSS2. Furthermore, research indicates that Enzalutamide can also induce changes in the expression of genes not directly regulated by AR, potentially through off-target effects or as a cellular response to profound AR signaling inhibition. Resistance to Enzalutamide is often associated with the reactivation of AR signaling, through mechanisms such as AR mutations, amplification, or the expression of AR splice variants like AR-V7.
This compound acetate , as a first-generation steroidal antiandrogen, primarily competes with androgens for binding to the AR. Its effect on gene expression is therefore largely centered on the competitive inhibition of androgen-induced transcription. While it effectively downregulates AR target genes, its partial agonist activity, which has been reported in some contexts, could lead to a different gene expression profile compared to a pure antagonist like Enzalutamide.
Expected Differences in Gene Expression Profiles:
-
Potency and Breadth of AR Target Gene Suppression: Enzalutamide's multi-pronged mechanism and higher affinity for the AR would likely result in a more potent and comprehensive downregulation of AR target genes compared to this compound.
-
Off-Target and Pathway-Level Effects: The distinct chemical structures of the two drugs may lead to different off-target effects and interactions with other cellular pathways, resulting in unique sets of differentially expressed genes.
-
Partial Agonist Activity: Any partial agonist activity of this compound could lead to the upregulation of a subset of AR-regulated genes that are purely antagonized by Enzalutamide.
-
Resistance Mechanisms: The gene expression changes associated with the development of resistance are also likely to differ. For instance, the upregulation of specific AR splice variants might be a more prominent feature of Enzalutamide resistance.
Conclusion
While a direct, head-to-head transcriptomic comparison of this compound and Enzalutamide from a single study is not currently available, the existing body of research on their mechanisms of action and individual effects on gene expression provides a solid foundation for understanding their differential impacts. Enzalutamide's more complex and potent inhibition of the AR signaling pathway suggests a broader and more profound alteration of the cellular transcriptome compared to the competitive inhibition mechanism of this compound. Future research involving direct comparative RNA-sequencing analysis of prostate cancer cells treated with these two agents would be invaluable for elucidating the precise similarities and differences in their gene regulatory networks, ultimately informing the development of more effective and personalized therapeutic strategies for prostate cancer.
References
- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA sequencing data of human prostate cancer cells treated with androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Side-by-side analysis of Cyproterone and Spironolactone on androgen receptor binding affinity
A comprehensive analysis of the androgen receptor binding affinities of Cyproterone Acetate and Spironolactone, two critical antiandrogen therapies, reveals significant differences in their direct receptor antagonism. This guide delves into the quantitative binding data, experimental methodologies, and underlying signaling pathways to provide researchers, scientists, and drug development professionals with a clear comparative framework.
This compound acetate demonstrates a markedly higher binding affinity for the androgen receptor (AR) compared to spironolactone. This is evidenced by lower half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values in various in vitro studies. A lower IC50 or Kd value signifies a stronger interaction between the compound and the receptor.
Quantitative Analysis of Androgen Receptor Binding Affinity
The following table summarizes the experimental data on the binding affinity of this compound Acetate and Spironolactone to the androgen receptor.
| Compound | Parameter | Value (nM) | Species/System | Reference |
| This compound Acetate | IC50 | 7.1 | Human Androgen Receptor (co-transfected CV-1 cells) | [1][2] |
| IC50 | 4.4 | Hamster Prostate Cytosol | [3] | |
| IC50 | 24 | Rat Prostate Cytosol | [4][5] | |
| Kd | 11.6 | Rat Cytosolic Androgen Receptors | ||
| Spironolactone | IC50 | 77 | Human Androgen Receptor | |
| IC50 | 67 | Rat Prostate Cytosol | ||
| Ki | 39.4 | Human Androgen Receptor |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Kd (Dissociation constant): A measure of the affinity between a ligand and a receptor. A lower Kd indicates a higher affinity. Ki (Inhibition constant): The dissociation constant of the inhibitor-enzyme/receptor complex. A lower Ki indicates a stronger inhibitor.
Mechanism of Action: Competitive Antagonism
Both this compound acetate and spironolactone exert their antiandrogenic effects primarily through competitive antagonism of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound acetate and spironolactone, due to their structural similarity to androgens, can bind to the same ligand-binding domain of the AR. However, this binding does not induce the necessary conformational changes for receptor activation. Instead, it physically blocks the binding of endogenous androgens, thus preventing the downstream signaling cascade that leads to androgenic effects.
Figure 1: Androgen Receptor Signaling and Competitive Inhibition.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of androgen receptor binding affinity for this compound and spironolactone is typically achieved through a competitive radioligand binding assay. This in vitro technique quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound or spironolactone) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Key Steps in the Protocol:
-
Receptor Source Preparation: A source of androgen receptors is required. This is commonly obtained from the cytosol of tissues known to express high levels of AR, such as the rat prostate, or from cell lines that have been engineered to overexpress the human androgen receptor.
-
Radioligand Selection: A radiolabeled androgen with high affinity and specificity for the AR is used. A common choice is [³H]-dihydrotestosterone (DHT) or a synthetic androgen like [³H]-R1881 (methyltrienolone).
-
Competitive Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or spironolactone).
-
Equilibrium: The mixture is incubated for a specific period at a controlled temperature (e.g., 0-4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include dextran-coated charcoal adsorption, where the charcoal binds free radioligand, or filtration through glass fiber filters, where the larger receptor-ligand complexes are retained.
-
Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Figure 2: Experimental Workflow for AR Competitive Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]
Validating Anti-Androgenic Effects: A Comparative Guide to Cyproterone Acetate and Androgen Receptor siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two common methods for antagonizing the androgen receptor (AR) pathway: the steroidal anti-androgen, Cyproterone Acetate (CPA), and the genetic tool of small interfering RNA (siRNA) for AR knockdown. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for validation.
Mechanisms of Action: Pharmacological Inhibition vs. Genetic Silencing
This compound Acetate and AR-targeted siRNA both achieve an anti-androgenic effect, but through fundamentally different mechanisms.
-
This compound Acetate (CPA) is a synthetic derivative of progesterone that acts as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[2][3] Additionally, CPA possesses potent progestogenic activity, which exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to reduced gonadotropin release and consequently, lower systemic androgen production.[3][4]
-
Androgen Receptor (AR) siRNA operates at the post-transcriptional level. These small, double-stranded RNA molecules are designed to be complementary to a specific sequence within the AR messenger RNA (mRNA). Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out, binds to, and cleaves the target AR mRNA, leading to its degradation. This process effectively prevents the translation of the AR protein, resulting in a direct and potent reduction of total AR protein levels within the cell.
The following diagram illustrates the distinct points of intervention for these two methodologies in the AR signaling pathway.
Caption: Mechanisms of CPA vs. AR siRNA.
Data Presentation: A Comparative Overview
The following tables summarize the expected outcomes when treating androgen-sensitive prostate cancer cells (e.g., LNCaP, 22Rv1) with this compound Acetate versus AR siRNA. These are synthesized from typical results found in the literature.
Table 1: Effects on AR Expression and Activity
| Parameter | This compound Acetate (CPA) | AR siRNA | Rationale & References |
| AR mRNA Levels | No direct effect or potential slight increase due to feedback mechanisms. | Significant dose-dependent reduction (e.g., >70%). | siRNA directly targets and degrades AR mRNA transcripts. |
| Total AR Protein | No direct effect on synthesis; may slightly increase nuclear AR levels. | Significant dose-dependent reduction (e.g., >70%). | Reduced mRNA leads to a lack of new protein synthesis. |
| AR Nuclear Translocation | Inhibits androgen-induced translocation by competition. | Prevents translocation by eliminating the AR protein. | CPA is a competitive antagonist. siRNA removes the receptor entirely. |
| ARE-Luciferase Reporter Activity | Strongly inhibits androgen-induced luciferase expression. | Abolishes androgen-induced luciferase expression. | CPA blocks AR activation. siRNA eliminates the trans-activator (AR). |
Table 2: Effects on Downstream Cellular Processes
| Parameter | This compound Acetate (CPA) | AR siRNA | Rationale & References |
| PSA Gene Expression | Strongly inhibits androgen-induced PSA mRNA and protein. | Abolishes androgen-induced PSA mRNA and protein. | PSA is a classic AR target gene. Inhibition mirrors effects on AR activity. |
| Cell Proliferation (Androgen-Dependent) | Inhibits androgen-stimulated cell growth. | Inhibits androgen-stimulated cell growth; may induce apoptosis. | Proliferation in cell lines like LNCaP is AR-dependent. |
| Systemic Testosterone Levels (in vivo) | Significantly reduces levels via antigonadotropic effects. | No direct effect on systemic testosterone production. | CPA acts centrally to suppress androgen synthesis. siRNA acts locally within transfected cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key experiments cited.
AR siRNA Knockdown and Validation in LNCaP Cells
This protocol describes how to transfect LNCaP cells with AR-specific siRNA and validate the knockdown efficiency.
References
- 1. Effects of steroidal and non-steroidal antiandrogens on the androgen binding properties of the rat ventral prostate androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiandrogenic Therapy with Ciproterone Acetate in Female Patients Who Suffer from Both Androgenetic Alopecia and Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]
Cyproterone's Interaction with Steroid Hormone Receptors: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of cyproterone acetate (CPA), a synthetic steroidal antiandrogen and progestin, with key steroid hormone receptors: the Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of CPA's binding affinities and functional activities, supported by experimental data and protocols.
Summary of Cross-Reactivity Data
The following table summarizes the quantitative data on the binding affinity and functional activity of this compound acetate across the different steroid hormone receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Receptor | Parameter | Value (nM) | Species/System | Reference |
| Androgen Receptor (AR) | IC50 | 7.1 | Not Specified | [1] |
| IC50 | 4.4 | Hamster (prostate cytosol) | [2] | |
| Kd | 11.6 | Rat (prostate cytosol) | [3] | |
| Ki | 9.5 | Not Specified | [4] | |
| Progesterone Receptor (PR) | Kd | 15-70 | Not Specified | [5] |
| Glucocorticoid Receptor (GR) | Kd | 15-70 | Not Specified | |
| Ki | 10-30 | Rat (hepatocytes) | ||
| Mineralocorticoid Receptor (MR) | - | No significant binding reported | - |
Note: IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), and Ki (inhibition constant) are measures of binding affinity. Lower values indicate stronger binding.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of steroid hormone action and the methods used to assess receptor binding, the following diagrams are provided.
Figure 1: General signaling pathway of a nuclear steroid hormone receptor.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The data presented in this guide were generated using established methodologies in the field of steroid hormone receptor research. Below are detailed descriptions of the typical experimental protocols for competitive binding assays and reporter gene transactivation assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (like this compound acetate) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Receptor Preparation:
-
Tissue Cytosol Preparation: For androgen receptor binding, tissues such as the rat or hamster prostate are often used. The tissue is homogenized in a buffer (e.g., Tris-EDTA buffer) and then centrifuged at high speed to obtain the cytosolic fraction containing the soluble receptors.
-
Cell Lysate Preparation: Alternatively, cells overexpressing the receptor of interest can be lysed to obtain a receptor-rich preparation.
2. Binding Reaction:
-
A constant concentration of the radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor (this compound acetate) are added to the reaction mixtures.
-
A control reaction without any competitor is included to determine the maximum specific binding.
-
Non-specific binding is determined by adding a large excess of the unlabeled natural ligand.
-
The reaction is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. Common methods include:
-
Dextran-coated charcoal (DCC) adsorption: DCC adsorbs the free radioligand, and the supernatant containing the receptor-bound ligand is collected after centrifugation.
-
Hydroxylapatite (HAP) assay: HAP binds the receptor-ligand complex, which is then washed to remove the free ligand.
-
4. Quantification and Data Analysis:
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Transactivation Assay
This cell-based assay measures the functional activity of a compound (agonist or antagonist) by quantifying the activation or inhibition of receptor-mediated gene transcription.
1. Cell Culture and Transfection:
-
A suitable mammalian cell line that has low or no endogenous expression of the steroid receptor of interest is used (e.g., U2OS, HEK293).
-
The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the steroid hormone receptor (e.g., human AR, GR, or PR).
-
A reporter vector containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs).
-
2. Compound Treatment:
-
After transfection, the cells are treated with the test compound (this compound acetate) at various concentrations.
-
To assess antagonistic activity, cells are co-treated with the test compound and a known agonist for the receptor (e.g., dexamethasone for GR).
-
Appropriate vehicle controls are included.
3. Cell Lysis and Luciferase Assay:
-
Following treatment for a specific duration (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
A co-transfected internal control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency and cell viability.
4. Data Analysis:
-
The luciferase activity is expressed as a fold induction over the vehicle control (for agonist activity) or as a percentage of inhibition of the agonist response (for antagonist activity).
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists).
This guide provides a foundational understanding of the cross-reactivity profile of this compound acetate. For further in-depth research, it is recommended to consult the primary literature cited.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]
- 5. Glucocorticoid receptor antagonism by this compound acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of Antiandrogens: A Comparative Analysis of Cyproterone, Enzalutamide, Bicalutamide, and Abiraterone
A detailed guide for researchers and drug development professionals on the metabolic characteristics of key antiandrogen therapies.
This guide provides a comprehensive comparison of the metabolic stability of four prominent antiandrogens: Cyproterone acetate, Enzalutamide, Bicalutamide, and Abiraterone acetate. Understanding the metabolic fate of these drugs is crucial for optimizing therapeutic efficacy and minimizing adverse effects in the treatment of androgen-dependent conditions, primarily prostate cancer. This report summarizes key pharmacokinetic parameters, details the experimental protocols for assessing metabolic stability, and visualizes the relevant biological pathways.
Comparative Metabolic Stability Data
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The following table summarizes available data on the in vitro and in vivo metabolic stability of the four antiandrogens. It is important to note that direct head-to-head in vitro comparative studies are limited; therefore, data has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
| Parameter | This compound Acetate | Enzalutamide | Bicalutamide | Abiraterone Acetate |
| Primary Metabolizing Enzymes | CYP3A4[1] | CYP2C8, CYP3A4[2][3][4] | CYP3A4, UGT1A9[5] | Esterases, CYP3A4, SULT2A1 |
| Active Metabolites | 15β-hydroxythis compound acetate | N-desmethylenzalutamide | (R)-Bicalutamide (active enantiomer) | Abiraterone |
| In Vivo Elimination Half-life (t½) | ~1.6 - 4.3 days | ~5.8 days | (R)-Bicalutamide: ~7-10 days (continuous) | Abiraterone: ~12 hours |
| In Vitro Half-life (Human Liver Microsomes) | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Intrinsic Clearance (CLint) in HLM | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: HLM stands for Human Liver Microsomes. The lack of directly comparable in vitro half-life and intrinsic clearance data from standardized assays is a significant gap in the publicly available literature. Such data, generated under identical experimental conditions, would provide a more definitive comparison of the inherent metabolic stability of these compounds.
Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. The following are detailed methodologies for key experiments used to evaluate the metabolic fate of antiandrogens.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to determine the intrinsic clearance of a compound, providing an estimate of its susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., this compound acetate, Enzalutamide, Bicalutamide, Abiraterone acetate)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the test compound at a specified concentration (typically 1 µM) and pooled human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is added at this stage for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential of a drug to cause drug-drug interactions by inhibiting specific CYP isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific CYP isoforms.
Materials:
-
Test compound
-
Pooled human liver microsomes or recombinant human CYP isoforms
-
Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Phosphate buffer
-
LC-MS/MS system
Procedure:
-
Incubation Setup: A series of incubations are prepared, each containing human liver microsomes, a specific CYP probe substrate at a concentration close to its Km value, and varying concentrations of the test compound (inhibitor).
-
Pre-incubation: The mixtures are pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed for a specific time, ensuring that the metabolite formation is in the linear range.
-
Reaction Termination: The reaction is stopped with a quenching solution (e.g., cold acetonitrile).
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action and metabolism of these antiandrogens can aid in understanding their mechanisms and the experimental approaches used to study them.
Caption: Simplified Androgen Receptor (AR) signaling pathway.
The diagram above illustrates the classical androgen receptor signaling pathway. Testosterone enters the cell and is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase. DHT binds to the androgen receptor (AR), which is initially in an inactive complex with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and the activation and dimerization of the AR. The AR dimer then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation. Antiandrogens like this compound, Enzalutamide, and Bicalutamide act by competitively inhibiting the binding of androgens to the AR.
Caption: Mechanism of action of Abiraterone acetate.
Abiraterone acetate is a prodrug that is rapidly converted to its active form, Abiraterone. Abiraterone acts as an inhibitor of the enzyme CYP17A1, which has two key functions in the androgen biosynthesis pathway: 17α-hydroxylase and 17,20-lyase activities. By inhibiting CYP17A1, Abiraterone blocks the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. This effectively shuts down the production of androgens, including testosterone, in the adrenal glands, testes, and prostate tumor tissue.
Caption: General workflow for an in vitro microsomal stability assay.
This diagram outlines the key steps involved in a typical in vitro microsomal stability assay. The process begins with the preparation of an incubation mixture containing the test compound and human liver microsomes. After a brief pre-incubation period, the metabolic reaction is initiated by adding the cofactor NADPH. Samples are taken at various time points and the reaction is stopped. Following sample processing, the remaining amount of the parent compound is quantified using LC-MS/MS, and the data is used to calculate the metabolic stability parameters.
Conclusion
The metabolic stability of antiandrogens is a multifaceted area of study with significant clinical implications. This compound acetate, Enzalutamide, Bicalutamide, and Abiraterone acetate exhibit distinct metabolic profiles, primarily governed by their interactions with hepatic enzymes, most notably the cytochrome P450 family. While in vivo data provides valuable insights into their overall pharmacokinetic behavior, a comprehensive understanding and direct comparison of their intrinsic metabolic stability would be greatly enhanced by standardized in vitro studies. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to advance the therapeutic landscape of androgen-dependent diseases. Further research focused on direct comparative in vitro metabolic stability assays is warranted to enable more precise predictions of drug behavior and to inform the development of next-generation antiandrogen therapies with optimized pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically-based pharmacokinetic modeling to predict drug-drug interaction of enzalutamide with combined P-gp and CYP3A substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
Investigating the Synergistic Potential of Cyproterone with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Cyproterone acetate (CPA), a synthetic steroidal antiandrogen and progestogen, has been a cornerstone in the management of prostate cancer. Its primary mechanism involves blocking androgen receptors and reducing testosterone levels, thereby inhibiting the growth of hormone-sensitive cancer cells.[1] This guide explores the potential synergistic effects of combining this compound with conventional chemotherapy agents, providing a comparative analysis based on available experimental data and mechanistic insights.
Mechanisms of Action: A Foundation for Synergy
This compound acetate exerts its anticancer effects through a multi-faceted approach:
-
Androgen Receptor (AR) Antagonism : CPA competitively binds to androgen receptors, preventing the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT). This blockade is crucial in androgen-dependent malignancies like prostate cancer.[1]
-
Antigonadotropic and Progestogenic Activity : CPA possesses progestogenic properties that lead to a negative feedback effect on the hypothalamus and pituitary gland. This action suppresses the secretion of luteinizing hormone (LH), resulting in decreased testicular testosterone production.[1]
-
Induction of Apoptosis : Emerging evidence suggests that CPA can directly induce apoptosis in cancer cells. Studies have shown its ability to cause a significant decrease in mitochondrial membrane potential and an increase in membrane permeability and cytochrome C release in testicular cancer cells.[2] Furthermore, in androgen-independent prostate cancer cells, CPA has been found to enhance TRAIL-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5) through a CHOP-dependent pathway.[3]
Chemotherapy agents, on the other hand, typically induce cell death through widespread cytotoxic mechanisms:
-
Docetaxel : A taxane that disrupts the microtubular network essential for mitotic and interphase cellular functions, leading to cell cycle arrest and apoptosis.
-
Doxorubicin : An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to DNA damage and apoptosis.
-
Platinum-Based Agents (Cisplatin, Carboplatin) : These agents form covalent bonds with DNA, creating adducts that interfere with DNA replication and repair, ultimately triggering apoptosis.
The potential for synergy lies in the convergence of these distinct but complementary mechanisms. By weakening the cancer cells' survival signaling through androgen deprivation and pro-apoptotic pathway activation, this compound may lower the threshold for chemotherapy-induced cell death.
Quantitative Data on Combination Therapies
Direct preclinical or clinical data on the synergistic effects of this compound acetate with docetaxel, doxorubicin, or platinum-based agents is limited in the current literature. However, we can analyze the cytotoxic effects of CPA alone and in combination with other agents to infer its potential.
One study investigated the cytotoxic effects of CPA on various cancer cell lines and compared its activity to doxorubicin.
Table 1: Comparative Cytotoxicity of this compound Acetate
| Cell Line | Drug | Concentration for Significant Cytotoxicity | Key Apoptotic Events Observed |
| Testicular Cancer (Tera-1) | This compound Acetate | 1.25 mg/mL | ↓ Valid cell count, ↓ Nuclear intensity, ↓ Mitochondrial membrane potential, ↑ Membrane permeability, ↑ Cytochrome C release |
| Macrophage Cancer (RAW 264.7) | This compound Acetate | 1.25 mg/mL | Not specified |
| Testicular Cancer (Tera-1) | Doxorubicin (as a standard) | 20 µg/mL | Not specified |
Source: Data synthesized from an in-vitro study on the cytotoxic and apoptotic effects of this compound acetate.
Another study focused on the ability of CPA to sensitize androgen-independent prostate cancer cells to TRAIL-induced apoptosis.
Table 2: Effect of this compound Acetate on TRAIL-Induced Apoptosis in Prostate Cancer Cells
| Cell Line | Treatment | Effect on PARP Cleavage (Fold Increase vs. TRAIL alone) |
| DU-145 | CPA (50 µM) + TRAIL (50 ng/ml) | ~4-fold |
| PC-3 | CPA (50 µM) + TRAIL (50 ng/ml) | Significant increase |
| PS30 (Normal Prostate Stromal) | CPA (50 µM) + TRAIL (50 ng/ml) | No significant effect |
Source: Data from a study on CPA enhancing TRAIL-induced apoptosis.
While these tables do not show direct combinations with conventional chemotherapy, they highlight CPA's intrinsic pro-apoptotic capabilities and its potential to sensitize cancer cells to other apoptosis-inducing agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
MTT Assay for Cell Viability
-
Cell Seeding : Cancer cells (e.g., Tera-1, RAW 264.7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with various concentrations of this compound Acetate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation : After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 3-4 hours.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
High Content Screening (HCS) for Apoptosis
-
Cell Preparation : Cells are seeded in a multi-well plate suitable for imaging and treated with the test compound (e.g., CPA). A positive control (e.g., doxorubicin) and an untreated control are included.
-
Staining : After treatment, cells are stained with a cocktail of fluorescent dyes that measure various apoptotic parameters simultaneously. This can include:
-
Nuclear Staining (e.g., Hoechst 33342) : To determine cell count and nuclear morphology (condensation).
-
Mitochondrial Membrane Potential (MMP) Dye (e.g., TMRM) : To assess mitochondrial health.
-
Membrane Permeability Dye (e.g., Propidium Iodide) : To identify dead cells.
-
Cytochrome C Staining : Using a specific antibody to detect its release from mitochondria.
-
-
Image Acquisition : The plate is imaged using a high-content screening instrument.
-
Image Analysis : Automated image analysis software is used to quantify the fluorescent signals and determine the percentage of apoptotic cells and changes in the measured parameters.
Western Blot for Protein Expression
-
Protein Extraction : Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking : The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody against the protein of interest (e.g., DR5, CHOP, PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The signal is detected using a chemiluminescent substrate and an imaging system.
Visualizing Potential Synergistic Pathways
The following diagrams illustrate the potential mechanisms and workflows for investigating the synergistic effects of this compound with chemotherapy.
Caption: Potential synergistic pathways of CPA and Doxorubicin leading to apoptosis.
Caption: Experimental workflow for evaluating CPA and chemotherapy synergy.
Caption: Logical relationship of potential synergistic effects.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound acetate with docetaxel, doxorubicin, or platinum-based chemotherapy is not yet robust, the mechanistic rationale for such combinations is compelling. CPA's ability to inhibit androgen signaling and independently promote apoptosis suggests it could prime cancer cells for the cytotoxic effects of conventional chemotherapy. The provided experimental frameworks can guide future research to quantify these potential synergies and elucidate the underlying molecular pathways. Further in-vitro and in-vivo studies are warranted to validate these hypotheses and pave the way for novel combination therapies in relevant cancer types.
References
Safety Operating Guide
Proper Disposal of Cyproterone: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling cyproterone must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This compound acetate is classified as a hazardous substance, toxic to aquatic life with long-lasting effects, and requires management as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential harm to human health. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to avoid exposure. This includes:
-
Gloves: Impermeable and resistant to the product.[1]
-
Protective Clothing: A lab coat or other protective garments.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator is necessary.[2]
Avoid all personal contact with the material, including inhalation of dust or fumes.[3]
Step-by-Step Disposal Procedure
1. Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE, must be segregated from non-hazardous waste.
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Hazardous pharmaceutical waste is typically collected in black containers .
2. Spill Management:
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Remove all ignition sources.
-
Clean up spills immediately, avoiding dust generation.
-
Use dry clean-up procedures.
-
Place spilled material into a suitable, labeled container for waste disposal.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Contain the spillage to prevent it from entering drains or waterways.
-
3. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) has enacted a "sewer ban" on hazardous waste pharmaceuticals.
-
The recommended method for the final disposal of this compound is through a licensed hazardous waste management company.
-
The primary treatment method for this type of waste is high-temperature incineration.
Incineration Parameters
High-temperature incineration is the preferred method for destroying hazardous pharmaceutical waste, ensuring the complete breakdown of active ingredients.
| Parameter | Temperature Range | Notes |
| Primary Combustion Chamber | 800°C - 1000°C | Initial phase of waste combustion. |
| Secondary Chamber (Afterburner) | 980°C - 1200°C | Ensures complete destruction of volatile gases. Gases should be maintained here for a minimum of 2 seconds. |
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the management of hazardous pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Facilities must ensure they are compliant with all applicable rules, which may include specific training for employees handling hazardous waste.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyproterone
An essential resource for laboratory professionals, this guide provides detailed procedures for the safe handling and disposal of Cyproterone, a synthetic steroidal antiandrogen. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
This compound and its acetate form are potent compounds that require careful handling to prevent accidental exposure. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE) for this compound Handling
The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when working with this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Breakthrough time should be greater than 240 minutes for prolonged contact and greater than 60 minutes for brief contact.[1][2] Always inspect gloves for integrity before use and replace them immediately if contaminated.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or safety glasses with side shields are mandatory to prevent eye contact.[1][3] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially when handling the powder form, to avoid inhalation of dust particles. |
| Body Protection | Lab Coat/Protective Clothing | A lab coat, overalls, or other protective clothing must be worn to prevent skin contact. For tasks with a higher risk of contamination, a PVC apron is recommended. |
Operational Procedures for Safe Handling
Meticulous adherence to handling protocols is crucial to minimize the risk of exposure to this compound.
Preparation and Handling in the Laboratory
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS). Prepare a designated handling area, preferably within a chemical fume hood or a well-ventilated space with local exhaust ventilation.
-
Weighing and Transfer : When weighing or transferring this compound powder, do so in a manner that minimizes dust generation. Use appropriate tools and techniques to handle the solid material.
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing. This compound acetate is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).
-
Personal Hygiene : Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Clothing : Remove any contaminated clothing immediately and wash it before reuse.
Spill Management
In the event of a spill, follow these procedures to ensure safe cleanup:
-
Evacuate and Secure : Evacuate non-essential personnel from the area. Remove all sources of ignition.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For minor spills, use dry clean-up procedures to avoid generating dust. Place the spilled material into a suitable, labeled container for waste disposal. For major spills, alert emergency responders.
-
Decontamination : Clean the spill area thoroughly.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Product : Unused this compound should be disposed of as hazardous waste. Do not dispose of it in the regular trash or down the drain.
-
Empty Containers : Empty containers may retain residual product and should be treated as hazardous waste.
Disposal Procedure
-
Packaging : Ensure waste containers are tightly sealed and properly labeled with the contents.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Collection : Arrange for collection by a licensed hazardous waste disposal company.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
